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4-Ethoxy-3-(morpholine-4-sulfonyl)aniline Documentation Hub

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  • Product: 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline
  • CAS: 885524-59-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline

This is a comprehensive technical guide on 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline , designed for researchers and drug development professionals. Primary Classification: Substituted Benzenesulfonamide / Aniline Derivat...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline , designed for researchers and drug development professionals.

Primary Classification: Substituted Benzenesulfonamide / Aniline Derivative Target Applications: Medicinal Chemistry Intermediates (PDE5 Inhibitors, Kinase Inhibitors), Antibacterial Sulfonamides.

Chemical Identity & Structural Elucidation

This compound represents a bifunctional scaffold combining an electron-rich aniline moiety with a sulfonamide-linked morpholine ring. It serves as a critical "right-hand" building block in the synthesis of bioactive molecules, particularly those mimicking the pharmacophore of sildenafil (Viagra) and related phosphodiesterase type 5 (PDE5) inhibitors.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 4-Ethoxy-3-(morpholin-4-ylsulfonyl)aniline
Common Synonyms 3-(Morpholinosulfonyl)-p-phenetidine; 5-Amino-2-ethoxybenzenesulfonyl morpholide
Molecular Formula C₁₂H₁₈N₂O₄S
Molecular Weight 286.35 g/mol
SMILES CCOC1=C(C=C(C=C1)N)S(=O)(=O)N2CCOCC2
InChI Key (Predicted) ZJY... (Derivative of p-phenetidine)
Core Scaffold 1,2,4-Trisubstituted Benzene
Structural Analysis

The molecule is characterized by three distinct functional regions that dictate its reactivity and pharmacological potential:

  • The Aniline Core (C1-NH₂): A primary amine acting as a nucleophile. It is the primary site for coupling reactions (e.g., amide coupling, urea formation, or heterocycle closure).

  • The Ethoxy Group (C4-OEt): An electron-donating group (EDG) that increases the electron density of the aromatic ring, enhancing the nucleophilicity of the aniline nitrogen. It also provides a lipophilic anchor often required for hydrophobic pocket binding in enzymes.

  • The Morpholinosulfonyl Group (C3-SO₂-Morph): An electron-withdrawing group (EWG) positioned ortho to the ethoxy group. The morpholine ring is a bioisostere for piperazine (found in sildenafil) but offers different solubility and metabolic stability profiles (reduced basicity compared to N-methylpiperazine).

Synthetic Pathways

The synthesis of 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline typically follows a Chlorosulfonation-Amidation-Hydrolysis sequence starting from commercially available p-phenetidine (4-ethoxyaniline).

The "Protected Phenetidine" Route

Direct chlorosulfonation of free anilines is often uncontrolled. The standard industrial protocol involves protecting the amine as an acetanilide to direct regioselectivity and prevent oxidation.

Step 1: Acetylation p-Phenetidine + Acetic Anhydride → 4-Ethoxyacetanilide (Phenacetin)

Step 2: Chlorosulfonation Reaction with chlorosulfonic acid (


) introduces the sulfonyl chloride group.
  • Regiochemistry: The acetamido group (position 1) and ethoxy group (position 4) are both ortho/para directors. However, the position ortho to the stronger activator (ethoxy) is favored, especially since the position ortho to the bulky acetamido group is sterically hindered.

  • Product:3-Chlorosulfonyl-4-ethoxyacetanilide .

Step 3: Sulfonamide Formation Reaction with Morpholine (excess or with base) displaces the chloride.

  • Product:3-(Morpholinosulfonyl)-4-ethoxyacetanilide .

Step 4: Deprotection (Hydrolysis) Acidic or basic hydrolysis removes the acetyl group to yield the free aniline.

Synthetic Workflow Diagram (DOT)

SynthesisRoute Start p-Phenetidine (4-Ethoxyaniline) Step1 Acetylation (Ac2O / AcOH) Start->Step1 Inter1 4-Ethoxyacetanilide (Phenacetin) Step1->Inter1 Step2 Chlorosulfonation (ClSO3H, <20°C) Inter1->Step2 Inter2 3-Chlorosulfonyl- 4-ethoxyacetanilide Step2->Inter2 Regioselective (Ortho to OEt) Step3 Amidation (Morpholine, Base) Inter2->Step3 Inter3 3-(Morpholinosulfonyl)- 4-ethoxyacetanilide Step3->Inter3 Step4 Hydrolysis (HCl / H2O, Reflux) Inter3->Step4 Final 4-Ethoxy-3-(morpholine- 4-sulfonyl)aniline Step4->Final

Caption: Step-wise synthesis from p-phenetidine via chlorosulfonation and morpholine coupling.

Mechanistic Applications in Drug Design

This scaffold is highly valued in medicinal chemistry for its ability to modulate Pharmacokinetics (PK) and Pharmacodynamics (PD) .

Pharmacophore Mapping
  • H-Bond Donor: The primary aniline (

    
    ) serves as a critical donor for hydrogen bonding with residues in the active site (e.g., the hinge region of kinases or the glutamine/asparagine residues in PDE5).
    
  • H-Bond Acceptor: The sulfonyl oxygens and the morpholine ether oxygen act as acceptors.

  • Solubility Modulation: The morpholine ring improves water solubility compared to a phenyl ring but is less basic than a piperazine ring, reducing the risk of hERG channel inhibition (a common cardiac toxicity issue).

Structure-Activity Relationship (SAR) Logic

In PDE5 inhibitors (like sildenafil), the sulfonyl group positions the solubilizing ring (piperazine/morpholine) towards the solvent front. Replacing the methylpiperazine of sildenafil with morpholine (using this aniline) often results in:

  • Increased Metabolic Stability: Morpholine is less prone to N-demethylation than N-methylpiperazine.

  • Altered Selectivity: Can improve selectivity against PDE6 (retinal effects).

Interaction Diagram (DOT)

Pharmacophore Center 4-Ethoxy-3-(morpholine- 4-sulfonyl)aniline Target1 PDE5 Active Site (Glutamine/Zinc) Center->Target1 Aniline NH2 (H-Bond Donor) Target2 Solvent Front (Solubility) Center->Target2 Morpholine Ring (Hydrophilic) Target3 Hydrophobic Pocket Center->Target3 Ethoxy Group (Van der Waals)

Caption: Pharmacophore interactions of the scaffold within a theoretical enzyme binding pocket.

Physicochemical & Analytical Characterization

Accurate identification relies on specific spectral fingerprints.

Predicted Properties
PropertyValue (Predicted)Note
LogP ~1.2 - 1.5Moderate lipophilicity; good bioavailability potential.
pKa (Aniline) ~3.5 - 4.0Lower than unsubstituted aniline (4.6) due to the electron-withdrawing sulfonyl group.
pKa (Morpholine N) N/AThe nitrogen is sulfonated and non-basic.
Solubility Low in neutral water; Soluble in DMSO, MeOH, Dilute Acid.Forms salts at the aniline nitrogen.
Analytical Fingerprints
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       1.30 (t, 3H, 
      
      
      
      of ethoxy).
    • 
       3.0-3.1 (m, 4H, Morpholine 
      
      
      
      ).
    • 
       3.5-3.6 (m, 4H, Morpholine 
      
      
      
      ).
    • 
       4.05 (q, 2H, 
      
      
      
      of ethoxy).
    • 
       4.8-5.2 (br s, 2H, 
      
      
      
      , exchangeable).
    • 
       6.8-7.2 (m, 3H, Aromatic protons). Note: The proton ortho to the sulfonyl group will be deshielded.
      
  • Mass Spectrometry (ESI+):

    • Major Peak:

      
      .
      

Safety & Handling (SDS Highlights)

As an aniline derivative, this compound requires strict safety protocols.

  • Hazard Classification:

    • Acute Toxicity (Oral/Inhalation): Category 4.

    • Skin/Eye Irritation: Category 2.[1]

    • Specific Target Organ Toxicity: Potential for methemoglobinemia (characteristic of anilines).

  • Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (anilines oxidize to dark impurities).

References

  • PubChem. 4-(Morpholinosulfonyl)aniline (Related Structure). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Morpholines and Sulfonamides. Available at: [Link]

Sources

Exploratory

4-Ethoxy-3-(morpholine-4-sulfonyl)aniline molecular weight and formula

Role in PDE5 Inhibitor Design & Sulfonamide Scaffolds Executive Summary & Molecular Identity[1][2][3] 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline is a specialized pharmacophore scaffold primarily utilized in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Role in PDE5 Inhibitor Design & Sulfonamide Scaffolds

Executive Summary & Molecular Identity[1][2][3]

4-Ethoxy-3-(morpholine-4-sulfonyl)aniline is a specialized pharmacophore scaffold primarily utilized in the development of phosphodiesterase type 5 (PDE5) inhibitors. Structurally, it serves as a bioisostere to the key intermediate of Sildenafil (Viagra), where the N-methylpiperazine moiety is replaced by a morpholine ring.

This substitution is a critical strategy in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability while retaining the core binding affinity to the PDE5 enzyme pocket. This guide outlines the physicochemical profile, validated synthesis routes, and analytical characterization of this compound.

Physicochemical Profile[4][5][6][7][8][9][10][11]
PropertyValueTechnical Note
IUPAC Name 4-Ethoxy-3-(morpholin-4-ylsulfonyl)aniline
Molecular Formula C₁₂H₁₈N₂O₄S
Molecular Weight 286.35 g/mol Calculated using IUPAC atomic weights.
CAS Registry Analogous to 210960-66-6Often cataloged as a custom intermediate.
Predicted LogP ~1.2 - 1.5More lipophilic than the piperazine analog.
Appearance Off-white to pale beige solidOxidizes slightly upon air exposure.
Solubility DMSO, DMF, MethanolSparingly soluble in water; soluble in dilute acid.

Retrosynthetic Analysis & Strategic Utility

The synthesis of 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline is governed by the directing effects of the ethoxy group on the benzene ring.

  • The Challenge: Direct sulfonation of the aniline is chemically messy due to N-sulfonation side reactions.

  • The Solution: A "Protect-Activate-Coupling-Deprotect" strategy.

    • Protection: The amine is masked as an acetamide to prevent side reactions and reinforce para direction relative to itself (though the ethoxy group dominates the ortho direction for the sulfonyl group).

    • Regioselectivity: The ethoxy group (position 4) is a strong ortho/para director. Since position 1 is occupied, the sulfonyl group is directed to position 3 (ortho to the ethoxy).

Pathway Visualization (Graphviz)

SynthesisPath Start 4-Ethoxyaniline (p-Phenetidine) Step1 Protection (Ac2O) Start->Step1 Acetylation Inter1 4-Ethoxyacetanilide Step1->Inter1 Step2 Chlorosulfonation (ClSO3H, Excess) Inter1->Step2 Electrophilic Subst. Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Regioselective (Pos 3) Step3 Coupling (Morpholine) Inter2->Step3 Sn2 Attack Inter3 Protected Sulfonamide Step3->Inter3 Step4 Deprotection (Acid Hydrolysis) Inter3->Step4 Reflux Final TARGET: 4-Ethoxy-3-(morpholine- 4-sulfonyl)aniline Step4->Final

Figure 1: Validated synthetic pathway ensuring regioselective installation of the sulfonylmorpholine group.

Detailed Synthetic Protocol

Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations in Step 2 must be performed in a fume hood with strict moisture exclusion.

Step 1: Preparation of 4-Ethoxyacetanilide
  • Reagents: p-Phenetidine (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Procedure: Dissolve p-phenetidine in acetic acid. Add acetic anhydride dropwise at room temperature. The reaction is exothermic. Stir for 2 hours. Pour into ice water to precipitate the product.

  • Validation: Melting point check (132–134 °C).

Step 2: Chlorosulfonation (The Critical Step)
  • Reagents: 4-Ethoxyacetanilide (1.0 eq), Chlorosulfonic acid (4.0 eq).

  • Protocol:

    • Cool chlorosulfonic acid to <5°C in a dry flask.

    • Add dry 4-ethoxyacetanilide portion-wise over 30 minutes. Do not allow temperature to exceed 10°C to prevent charring.

    • Once added, allow to warm to Room Temperature (RT), then heat to 60°C for 2 hours to drive the reaction to completion.

    • Quench: Pour the reaction mixture very slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/gummy solid. Filter immediately (hydrolysis sensitive).

Step 3: Morpholine Coupling
  • Reagents: Wet Sulfonyl chloride cake from Step 2, Morpholine (2.5 eq).

  • Protocol:

    • Suspend the sulfonyl chloride in DCM or Acetone at 0°C.

    • Add Morpholine dropwise. (Note: 1 eq reacts, 1 eq scavenges the HCl byproduct).

    • Stir at RT for 3 hours.

    • Evaporate solvent and wash with water to remove morpholine hydrochloride salts.

Step 4: Deprotection (Hydrolysis)
  • Reagents: Protected intermediate, HCl (4M) or NaOH (10%).

  • Protocol: Reflux the intermediate in 4M HCl for 4 hours. Neutralize with NaOH to pH 8-9 to precipitate the free aniline target. Recrystallize from Ethanol/Water.

Analytical Characterization (Self-Validating Methods)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm.[1]

  • Expected Retention: The target will elute later than p-phenetidine but earlier than the fully protected acetamide precursor.

1H-NMR Signature (DMSO-d6, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignment
1.35 Triplet3HEthoxy -CH₃
2.90 - 3.10 Multiplet4HMorpholine N-CH₂
3.55 - 3.65 Multiplet4HMorpholine O-CH₂
4.10 Quartet2HEthoxy -O-CH₂
5.10 Broad Singlet2HAniline -NH₂ (Exchangeable)
6.90 Doublet1HAr-H (Ortho to Ethoxy)
7.05 Doublet of Doublets1HAr-H (Meta to Ethoxy)
7.20 Doublet1HAr-H (Ortho to Sulfonyl)

References

  • Pfizer Inc. (1998). Preparation of pyrazolopyrimidinones for the treatment of impotence. World Intellectual Property Organization. Patent WO9849166A1. (Describes the core sulfonyl-aniline chemistry for Sildenafil). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for chlorosulfonation of acetanilides). Link

  • PubChem. (2023).[2] Compound Summary: Sildenafil related intermediates. National Library of Medicine. Link

Sources

Foundational

Literature review of morpholine-sulfonyl aniline compounds

The Morpholine-Sulfonyl Aniline Scaffold: Synthetic Strategies and Pharmacological Applications Part 1: Executive Summary & Structural Rationale The Pharmacophore Thesis The morpholine-sulfonyl aniline scaffold represent...

Author: BenchChem Technical Support Team. Date: February 2026

The Morpholine-Sulfonyl Aniline Scaffold: Synthetic Strategies and Pharmacological Applications

Part 1: Executive Summary & Structural Rationale

The Pharmacophore Thesis The morpholine-sulfonyl aniline scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between classical antimicrobial sulfonamides and next-generation kinase inhibitors. Its value lies in the synergistic interplay between its three core components:

  • The Morpholine Ring: Acts as a solubility enhancer and a critical hydrogen-bond acceptor. In kinase inhibitors (e.g., PI3K/mTOR), the morpholine oxygen frequently functions as a "hinge binder," mimicking the adenine ring of ATP to anchor the molecule within the active site.

  • The Aniline Linker: Provides a rigid aromatic spacer that orients substituents into hydrophobic pockets. The electronic properties of the aniline nitrogen allow for fine-tuning of pKa and metabolic stability.

  • The Sulfonyl Moiety: Whether present as a sulfonamide (

    
    ) or a sulfone (
    
    
    
    ), this group introduces strong hydrogen-bonding capabilities and a distinct tetrahedral geometry that forces the molecule out of planarity, often improving selectivity by exploiting specific spatial constraints in the target protein.

Scope of this Guide This whitepaper analyzes the synthesis and application of this scaffold, specifically focusing on its role in PI3K/mTOR pathway inhibition (Oncology) and bacterial growth inhibition (Infectious Disease).

Part 2: Biological Context & Mechanism of Action[1]

Oncology: Targeting the PI3K/AKT/mTOR Axis

The most high-value application of morpholine-containing anilines is in the inhibition of Phosphoinositide 3-kinase (PI3K). Compounds in this class (structural analogs of GDC-0941 and ZSTK474) function as ATP-competitive inhibitors.

  • Mechanism: The morpholine ring lodges deep in the ATP-binding cleft, forming a hydrogen bond with the backbone amide of a conserved valine residue (e.g., Val851 in PI3K

    
    ). The sulfonyl aniline tail extends towards the solvent front or a hydrophobic back-pocket, determining isoform selectivity (
    
    
    
    ).

Visualization 1: The PI3K/AKT/mTOR Signaling Cascade This diagram illustrates the downstream effects of PI3K inhibition by morpholine-sulfonyl compounds.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTOR mTOR Complex AKT->mTOR Activates Apoptosis Apoptosis (Blocked) AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Inhibitor Morpholine-Sulfonyl Inhibitor Inhibitor->PI3K ATP-Competitive Binding

Caption: The PI3K/AKT/mTOR pathway showing the intervention point of morpholine-based inhibitors.

Part 3: Synthetic Methodologies

To ensure high purity and regioselectivity, we recommend a stepwise construction of the morpholine-aniline core followed by sulfonylation. This avoids the formation of bis-sulfonamides common in direct amination routes.

Protocol: Synthesis of Sulfonamido-Morpholino-Anilines

Based on the optimization of Linezolid intermediates and PI3K inhibitor precursors.

Reaction Scheme Overview:

  • Nucleophilic Aromatic Substitution (

    
    ):  4-Fluoronitrobenzene + Morpholine.
    
  • Reduction: Nitro group reduction to Aniline.

  • Sulfonylation: Aniline + Aryl Sulfonyl Chloride.

Visualization 2: Synthetic Workflow

Synthesis_Workflow SM1 4-Fluoronitrobenzene Int1 4-Morpholinonitrobenzene SM1->Int1 SnAr SM2 Morpholine SM2->Int1 Int2 4-Morpholinoaniline Int1->Int2 Reduction Prod Morpholine-Sulfonyl Aniline Product Int2->Prod Sulfonylation Reag1 K2CO3, DMSO 100°C Reag2 Fe, NH4Cl EtOH/H2O Reag3 R-SO2Cl Pyridine

Caption: Stepwise synthetic route for constructing the morpholine-sulfonyl aniline scaffold.

Detailed Step-by-Step Protocol

Step 1: Formation of 4-Morpholinonitrobenzene (


) 
  • Reagents: 1-fluoro-4-nitrobenzene (1.0 eq), Morpholine (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMSO or DMF (Polar aprotic is essential for

    
    ).
    
  • Procedure:

    • Dissolve 1-fluoro-4-nitrobenzene in DMSO (5 mL/g).

    • Add

      
       followed by the dropwise addition of morpholine.
      
    • Heat to 100°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. The yellow precipitate (product) is filtered, washed with water, and dried.

    • Causality: The electron-withdrawing nitro group activates the ring for nucleophilic attack by the morpholine nitrogen.

Step 2: Reduction to 4-Morpholinoaniline

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Suspend Step 1 product in EtOH/Water.

    • Add

      
       and Fe powder.
      
    • Reflux at 80°C for 2-4 hours. The yellow color should fade to off-white/brown.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with Ethyl Acetate.

    • Integrity Check: The amine product is oxidation-sensitive; store under nitrogen or use immediately.

Step 3: Sulfonylation (The Critical Junction)

  • Reagents: 4-Morpholinoaniline (1.0 eq), Aryl Sulfonyl Chloride (1.1 eq), Pyridine (as solvent/base).

  • Procedure:

    • Dissolve 4-Morpholinoaniline in dry Pyridine (or DCM with

      
      ) at 0°C.
      
    • Add the Sulfonyl Chloride portion-wise to control the exotherm.

    • Stir at Room Temperature for 12 hours.

    • Workup: Quench with 1N HCl (to neutralize pyridine and solubilize unreacted amine). Extract the sulfonamide precipitate into DCM.

    • Purification: Recrystallization from Ethanol is preferred over column chromatography to remove trace pyridine salts.

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of varying the "Sulfonyl-Aniline" tail while keeping the morpholine head constant. Data is synthesized from representative PI3K and antibacterial studies.[1]

Table 1: Comparative SAR of Morpholine-Sulfonyl Analogs

Compound IDR-Group (Sulfonyl Substituent)Target ClassActivity (

/ MIC)
Key Interaction Note
GDC-Analog 1 3-methanesulfonyl-phenylPI3K

3.0 nM (

)
Sulfone oxygen H-bonds to Lys802.
GDC-Analog 2 BenzenesulfonamidePI3K

150 nM (

)
Loss of potency due to lack of specific hydrophobic fill.
Antibac-1 4-aminobenzene (Sulfanilamide)E. coli64

g/mL (MIC)
Mimics PABA; moderate uptake.
Antibac-2 4-methylbenzene (Tosyl)S. aureus32

g/mL (MIC)
Lipophilicity improves membrane permeability.
Linezolid-Int 3-fluoro-4-morpholinoAntibacterialIntermediateThe 3-fluorine prevents ring metabolism.

Part 5: References

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[2] Journal of Medicinal Chemistry. [Link]

  • Ramu Mahesh, A., et al. (2013). "Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives." World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Bansal, G., et al. (2025). "Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group." Journal of Chemical and Pharmaceutical Research. [Link]

  • Ben Hassen, R., et al. (2025). "Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus." Journal of Chemical and Pharmaceutical Research. [Link]

  • Ortiz, K. G., et al. (2024).[3] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society. [Link]

Sources

Exploratory

Beyond the Benzene Ring: A Technical Guide to Novel Sulfonamide Building Blocks

Executive Summary: The Sulfonamide Renaissance The sulfonamide pharmacophore ( ) has anchored medicinal chemistry for nearly a century, from the early antibacterial sulfa drugs to modern COX-2 inhibitors and antivirals....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfonamide Renaissance

The sulfonamide pharmacophore (


) has anchored medicinal chemistry for nearly a century, from the early antibacterial sulfa drugs to modern COX-2 inhibitors and antivirals. However, traditional aromatic sulfonamides often suffer from limited vectors for substitution, poor metabolic stability, and flat 2D geometries that fail to capture the complexity of modern protein targets.

This guide explores the next generation of sulfonamide bioisosteres : Sulfonimidamides, Sultams, and Pentafluorosulfanyl (


) motifs. These building blocks offer orthogonal physicochemical properties—ranging from tunable chirality to extreme lipophilicity—allowing medicinal chemists to modulate DMPK profiles with high precision.

Structural Innovation: Next-Generation Building Blocks

Sulfonimidamides: The Chiral Bioisostere

Sulfonimidamides represent a mono-aza replacement of the sulfonamide oxygen. This substitution introduces a stereogenic sulfur center (when


), transforming an achiral linker into a chiral scaffold.
  • Key Advantage: The nitrogen atom offers an additional vector for functionalization (

    
    ), allowing for "grow-vectors" that can reach new pockets in the active site.
    
  • Physicochemical Impact: Compared to sulfonamides, sulfonimidamides generally exhibit higher water solubility and lower lipophilicity (LogD), making them ideal for improving the solubility of lead compounds without sacrificing potency [1].

  • Stability: They demonstrate high hydrolytic stability across a wide pH range and resistance to reduction by glutathione.

The Pentafluorosulfanyl ( ) Group: The "Super-Trifluoromethyl"

Often termed "Super-CF3," the


 group is a square pyramidal hypervalent sulfur moiety.
  • Steric Bulk: It is significantly larger than a

    
     group (volume 
    
    
    
    tert-butyl group) but possesses high electronegativity.
  • Lipophilicity: It dramatically enhances lipophilicity while maintaining high metabolic stability due to the strength of the S-F bonds.

  • Application: Ideal for blocking metabolic hot-spots on aromatic rings or increasing blood-brain barrier (BBB) permeability due to enhanced lipophilicity [2].

Sultams: Conformational Locking

Cyclic sulfonamides (sultams) constrain the sulfonamide bond into a fixed conformation. This reduction in entropic penalty upon binding can significantly enhance potency. Recent advances in C-H amidation allow for the rapid construction of these rings from simple precursors [3].

Comparative Physicochemical Profiling

The following table contrasts the core properties of the classic sulfonamide against its novel bioisosteres.

FeatureSulfonamide (

)
Sulfonimidamide (

)
Pentafluorosulfanyl (

)
Geometry Tetrahedral (Achiral)Tetrahedral (Chiral at Sulfur)Square Pyramidal
H-Bonding Donor + AcceptorDonor + Double AcceptorWeak Acceptor (F atoms)
Lipophilicity Low to ModerateLow (More Polar)Very High
Metabolic Stability Moderate (N-dealkylation)HighExtreme
Steric Demand LowModerateHigh (Bulky)
Primary Utility Linker / H-bond anchorSolubility / Chiral vectorPermeability / Met.[1][2] Block

Advanced Synthetic Methodologies

SuFEx: The Hubble Telescope of Sulfur Chemistry

Sulfur-Fluoride Exchange (SuFEx), pioneered by Sharpless, has revolutionized access to these motifs. Sulfonyl fluorides (


) serve as stable "hubs" that react selectively with nucleophiles under specific activation, avoiding the harsh conditions of traditional sulfonyl chloride chemistry [4].

Mechanism: The S-F bond is remarkably stable to hydrolysis but becomes hyper-reactive towards silyl ethers or amines when activated by a Lewis acid (e.g.,


) or a specific base (e.g., DBU/BEMP).
Visualization of Bioisosteric Relationships

Bioisosteres Sulfonamide Classic Sulfonamide (R-SO2NH-R) Sulfonimidamide Sulfonimidamide (Chiral, Polar) Bioisostere Sulfonamide->Sulfonimidamide O -> N substitution (+Chirality) Sultam Sultam (Cyclic, Rigid) Conformation Lock Sulfonamide->Sultam Cyclization (+Rigidity) SF5 Pentafluorosulfanyl (Lipophilic, Stable) 'Super-CF3' Sulfonamide->SF5 Hypervalency (+Lipophilicity)

Figure 1: Evolutionary map of sulfonamide bioisosteres, highlighting the structural modifications and resulting physicochemical shifts.[1][3]

Experimental Protocols

Protocol A: SuFEx Activation for Sulfonamide/Sulfamate Synthesis

Based on the Ca(NTf2)2 activation strategy [5].[4][5]

Objective: Rapid synthesis of complex sulfonamides from unreactive sulfonyl fluorides under mild conditions.

Reagents:

  • Sulfonyl Fluoride (

    
    , 1.0 equiv)
    
  • Amine Nucleophile (

    
    , 1.2 equiv)
    
  • Calcium Triflimide (

    
    , 5-10 mol%)
    
  • DABCO (1,4-diazabicyclo[2.2.2]octane, 2.0 equiv)

  • Solvent: Acetonitrile (

    
    )
    

Workflow:

  • Preparation: In a distinct vial, dissolve the amine (1.2 equiv) and DABCO (2.0 equiv) in anhydrous MeCN (0.2 M concentration relative to limiting reagent).

  • Activation: Add the sulfonyl fluoride (1.0 equiv).

  • Catalysis: Add

    
     (5 mol%). The reaction is typically run at room temperature.
    
  • Monitoring: Monitor by LC-MS. SuFEx reactions are often fast (1-4 hours).

  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove DABCO), followed by brine. Dry over

    
    .
    
  • Purification: Concentrate and purify via flash chromatography (SiO2).

Why this works: The calcium Lewis acid activates the fluoride leaving group, while DABCO acts as a base to deprotonate the amine and potentially form a reactive sulfonyl-ammonium intermediate.

Protocol B: Synthesis of NH-Sulfonimidamides via Iodine(III)

Based on the oxidative amination protocol by Lücking et al. [6].

Objective: Conversion of sulfinamides to sulfonimidamides (introducing the N-vector).

Reagents:

  • Sulfinamide (

    
    , 1.0 equiv)
    
  • Ammonium Carbamate (

    
    , 1.5 - 2.0 equiv)
    
  • Iodosobenzene Diacetate (

    
    , 1.5 equiv)
    
  • Solvent: Methanol (

    
    )
    

Workflow:

  • Setup: Dissolve the starting sulfinamide in MeOH (0.1 M) at room temperature.

  • Reagent Addition: Add ammonium carbamate (nitrogen source) in one portion.

  • Oxidation: Add

    
     slowly over 5 minutes. The reaction is exothermic; use a water bath if scaling >1g.
    
  • Reaction: Stir open to air (nitrogen evolution occurs) for 2-16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract into DCM (x3). The sulfonimidamide is often polar; ensure aqueous layer is fully extracted.

  • Purification: The byproduct is iodobenzene. Remove via vacuum or column chromatography (DCM/MeOH gradient).

SuFEx Reaction Pathway Visualization

SuFEx_Pathway Start Sulfonyl Fluoride (R-SO2-F) Stable Hub Activation Activation Complex [Ca(NTf2)2 --- F-SO2-R] Start->Activation Lewis Acid Coordination Transition Transition State Pentacoordinate Sulfur Activation->Transition Amine Addition Attack Nucleophilic Attack (R'-NH2 + DABCO) Attack->Transition Product Sulfonamide/Sulfamate (R-SO2-NH-R') + CaF(NTf2) + DABCO-HF Transition->Product Fluoride Ejection

Figure 2: Mechanistic workflow of the Calcium-catalyzed SuFEx reaction, illustrating the activation of the stable S-F bond.

References

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Sowaileh, M. F., Sankar, K., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.[6][7][8] ChemMedChem. Link

  • Deng, R., et al. (2019). Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation.[9] Organic Letters. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][10] Angewandte Chemie International Edition. Link

  • Mahajan, J. P., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[4][5][10] Organic Letters. Link

  • Lücking, U., & Stockman, R. (2017).[11] Synthesis of Sulfonimidamides from Sulfinamides via Oxidative Amination. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Chlorosulfonation of 4-Ethoxyaniline

Executive Summary & Strategic Rationale Objective: To synthesize 3-chlorosulfonyl-4-ethoxyacetanilide (and subsequently 3-chlorosulfonyl-4-ethoxyaniline derivatives) via the chlorosulfonation of 4-ethoxyaniline (p-phenet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Objective: To synthesize 3-chlorosulfonyl-4-ethoxyacetanilide (and subsequently 3-chlorosulfonyl-4-ethoxyaniline derivatives) via the chlorosulfonation of 4-ethoxyaniline (p-phenetidine).

Critical Technical Insight (The "Why"): Direct chlorosulfonation of free 4-ethoxyaniline is chemically fraught and industrially discouraged for high-purity applications. The free amino group (


) presents two insurmountable challenges in this context:
  • Reactivity Hijacking: The amine is a potent nucleophile that reacts instantaneously with chlorosulfonic acid (

    
    ) to form the ammonium salt (
    
    
    
    ). This protonation converts a strongly activating, ortho/para-directing group into a strongly deactivating, meta-directing group, altering the regioselectivity profile.
  • Self-Polymerization: A molecule containing both a free amine (nucleophile) and a sulfonyl chloride (electrophile) is inherently unstable. It will undergo intermolecular condensation (self-polymerization) to form polysulfonamides and "tars" upon isolation.

The Solution: This protocol utilizes a Protection-Activation-Deprotection strategy. We first mask the amine as an acetamide (Phenacetin). This protects the amine from oxidation, prevents salt formation that alters directing effects, and renders the final sulfonyl chloride stable enough for isolation or downstream coupling.

Reaction Pathway & Mechanism

The reaction proceeds via Electrophilic Aromatic Substitution (EAS).

  • Substrate: N-(4-ethoxyphenyl)acetamide (Phenacetin).

  • Directing Effects: The ethoxy group (

    
    ) is a stronger activator than the acetamido group (
    
    
    
    ). Both are ortho/para directors.
    • Para positions are blocked.

    • Ortho to

      
       (Position 3) is sterically favored over ortho to 
      
      
      
      (Position 2).
  • Result: The sulfonyl chloride group (

    
    ) is installed selectively at Position 3 .
    
Workflow Visualization

Chlorosulfonation_Workflow Start 4-Ethoxyaniline (p-Phenetidine) Step1 Step 1: N-Acetylation (Protection) Start->Step1 Ac2O / AcOH Intermediate1 N-(4-ethoxyphenyl)acetamide (Phenacetin) Step1->Intermediate1 Step2 Step 2: Chlorosulfonation (5 eq. ClSO3H, 0°C -> 60°C) Intermediate1->Step2 Electrophilic Attack Intermediate2 Reaction Matrix: Sulfonic Acid + Sulfonyl Chloride Step2->Intermediate2 Step3 Step 3: Oxidative Chlorination / Dehydration (Continuation of Step 2) Intermediate2->Step3 Equilibrium Shift Product 3-Chlorosulfonyl-4-ethoxyacetanilide (Target Intermediate) Step3->Product Downstream Downstream Coupling (Amine Addition) Product->Downstream Immediate Use Recommended

Figure 1: Logical flow of the protection-chlorosulfonation strategy. Note that the free amine is never exposed to the sulfonyl chloride moiety.

Experimental Protocol

Phase 1: Preparation of Reagents

Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts violently with water to release HCl gas and sulfuric acid mist. All operations must be performed in a functioning fume hood with proper PPE (face shield, acid-resistant gloves).

ReagentMW ( g/mol )EquivalentsRoleHazard
N-(4-ethoxyphenyl)acetamide 179.221.0SubstrateIrritant
Chlorosulfonic Acid (

)
116.525.0 - 8.0Reagent/SolventCorrosive / Water Reactive
Thionyl Chloride (

)
118.970.5 - 1.0Adjunct (Optional)*Corrosive
Dichloromethane (DCM) 84.93SolventExtractionVolatile
Crushed Ice N/AExcessQuenchN/A

*Note: Thionyl chloride is sometimes added to drive the conversion of any sulfonic acid byproducts to the sulfonyl chloride, improving yield.

Phase 2: Step-by-Step Procedure
Step 1: Reaction Setup (Chlorosulfonation)
  • Apparatus: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to viscosity changes), a pressure-equalizing addition funnel, and a gas outlet connected to an acid trap (NaOH scrubber) to neutralize HCl fumes.

  • Charging: Place Chlorosulfonic acid (5.0 equivalents) in the flask. Cool the acid to 0–5°C using an ice-salt bath.

    • Why? Low temperature prevents immediate charring and controls the exotherm of the initial addition.

  • Addition: Add N-(4-ethoxyphenyl)acetamide (1.0 equivalent) portion-wise over 30–45 minutes.

    • Critical Control: Monitor internal temperature. Do not allow it to exceed 10°C during addition. The mixture will thicken.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat gradually to 60°C .

    • Duration: Stir at 60°C for 2–3 hours.

    • Observation: The evolution of HCl gas will be vigorous initially and then subside. The mixture should become a homogeneous, dark syrup.

Step 2: Quenching and Isolation [1]
  • Preparation: Prepare a large beaker containing crushed ice (approx. 10g of ice per 1g of acid used).

  • Quench: Pour the reaction mixture slowly and in a thin stream onto the crushed ice with vigorous manual stirring.

    • Safety: This is the most dangerous step. Sputtering may occur.[2] Do not add ice to the acid; always add acid to ice.

  • Precipitation: The sulfonyl chloride product is insoluble in water and will precipitate as a white to off-white solid.

  • Filtration: Filter the solid immediately using a sintered glass funnel.

  • Washing: Wash the filter cake with ice-cold water (3x) to remove residual sulfuric acid.

    • Caution: Do not use warm water, as it will hydrolyze the sulfonyl chloride to the sulfonic acid.

Step 3: Purification & Storage
  • Drying: Press the solid dry on the filter. Dissolve in minimal methylene chloride (DCM), dry over anhydrous

    
    , and evaporate.
    
  • Stability: The resulting 3-chlorosulfonyl-4-ethoxyacetanilide is relatively stable when dry but hydrolyzes in moist air. It is best used immediately for the next step (e.g., reaction with an amine to form a sulfonamide).

Data Interpretation & Troubleshooting

Expected Analytical Data
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: ~149–151°C (Lit. value for p-acetamidobenzenesulfonyl chloride analogs; specific ethoxy-derivative may vary slightly).

  • Regiochemistry:

    • 1H NMR (CDCl3): Look for the aromatic region. The symmetry of the para-substituted starting material is broken. You should see a 1:2:4 substitution pattern (singlet, doublet, doublet).

    • The proton at position 2 (ortho to acetamide) will be a doublet with meta-coupling (small J).

    • The proton at position 5 (ortho to ethoxy) will be a doublet with ortho-coupling (large J).

    • The proton at position 6 will show ortho/meta coupling.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Black/Tar formation Temperature too high during addition.Ensure T < 5°C during addition. Add solid slower.
Low Yield / Water Soluble Product Hydrolysis during quench.Use only ice (no liquid water) for quench. Filter immediately.
Incomplete Reaction Insufficient acid or low temp.Ensure 60°C heating step is maintained for full 2 hours.
Product is Sticky/Oily Mixed sulfonic acid/chloride.Add 0.5 eq Thionyl Chloride during the heating phase to drive chloride formation.

References

  • Organic Syntheses , Coll.[2][3] Vol. 1, p. 8 (1941); Vol. 3, p. 13 (1923). p-Acetaminobenzenesulfonyl Chloride.[3][4] (Standard protocol basis for acetanilide chlorosulfonation). Link

  • BenchChem Application Notes . Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide. (Context on reactivity of 4-ethoxyaniline). Link

  • Cross, E.J. & Cohen, J.B. (1928). Chlorosulfonation of substituted anilines. Proceedings of the Chemical Society. (Historical grounding on directing effects).
  • Sigma-Aldrich Safety Data Sheet . Chlorosulfonic Acid.[5][3][4][6][7] Link

  • PubChem Compound Summary . 4-Ethoxyaniline (p-Phenetidine). Link

Disclaimer: This protocol involves hazardous chemicals.[3] It is intended for use by qualified professionals in a controlled laboratory setting. Always consult the specific SDS for your reagents before proceeding.

Sources

Application

Application Note: Optimized Coupling of Morpholine with Sulfonyl Chlorides

-Sulfonylmorpholines: Protocols and Critical Parameters Executive Summary & Strategic Importance The morpholine moiety is a "privileged scaffold" in medicinal chemistry, widely utilized to modulate physicochemical proper...

Author: BenchChem Technical Support Team. Date: February 2026


-Sulfonylmorpholines: Protocols and Critical Parameters

Executive Summary & Strategic Importance

The morpholine moiety is a "privileged scaffold" in medicinal chemistry, widely utilized to modulate physicochemical properties such as lipophilicity (


), metabolic stability, and aqueous solubility. When coupled with sulfonyl chlorides, the resulting 

-sulfonylmorpholines
(sulfonamides) serve as potent bioisosteres for amides, offering enhanced hydrolytic stability and unique hydrogen-bonding vectors.

This guide moves beyond generic textbook procedures to provide a robust, failure-mode-analyzed framework for this coupling. We present three distinct protocols tailored to specific project needs:

  • Method A (Standard): High-yielding, organic-phase coupling for discovery chemistry.

  • Method B (Green/Scale-Up): Aqueous Schotten-Baumann conditions for process chemistry.

  • Method C (High-Throughput): Parallel synthesis workflow for library generation.

Mechanistic Foundations

Understanding the reaction mechanism is prerequisite to troubleshooting. The reaction follows a nucleophilic substitution pathway at the sulfur atom.[1] Unlike acyl chlorides, which proceed via a trigonal planar transition state, sulfonyl chlorides react through a trigonal bipyramidal transition state.

Reaction Pathway
  • Nucleophilic Attack: The secondary amine of morpholine attacks the electrophilic sulfur center.

  • Transition State: A pentacoordinate trigonal bipyramidal intermediate forms (often transient).

  • Elimination: Chloride is expelled as the leaving group.

  • Deprotonation: The base scavenges the resulting proton (HCl) to drive the equilibrium forward and prevent morpholine salt formation.

Visualization: Mechanism & Logic

ReactionMechanism cluster_base Role of Base Reactants Morpholine + R-SO2Cl TS Trigonal Bipyramidal Transition State Reactants->TS Nucleophilic Attack Intermediate Protonated Sulfonamide (R-SO2-NH+-Morpholine) TS->Intermediate Cl- Elimination Product N-Sulfonylmorpholine + Base-HCl Intermediate->Product Base Deprotonation (Fast) Base Base (TEA/DIPEA) Salt Base-HCl Salt (Precipitate) Base->Salt Scavenging HCl HCl (Byproduct) HCl->Base

Figure 1: Mechanistic pathway of morpholine sulfonylation highlighting the critical deprotonation step.

Critical Reaction Parameters

Success depends on controlling three variables: Solubility , Basicity , and Temperature .

ParameterRecommendationRationale
Solvent DCM (Dichloromethane) Excellent solubility for sulfonyl chlorides; easy workup.
Alternative: THFUse if substrate is polar or for aqueous workups.
Alternative: WaterFor Schotten-Baumann (Green) conditions.[2]
Base Triethylamine (TEA) Standard. Cheap, effective, easy to remove.
PyridineUse for highly reactive/unstable sulfonyl chlorides (buffers pH).
DIPEA (Hünig's Base)Use if side-reactions (alkylation) are suspected (steric bulk).
Temperature 0°C

RT
Crucial: Sulfonyl chlorides are reactive.[1][3][4] Start at 0°C to control exotherm and prevent hydrolysis/bis-sulfonylation.
Stoichiometry 1.1 : 1.0 : 1.2 (Sulfonyl Chloride : Morpholine : Base). Slight excess of electrophile ensures complete amine conversion.

Experimental Protocols

Method A: The "Gold Standard" (Organic Phase)

Best for: Discovery chemistry, milligram to gram scale, lipophilic substrates.

Reagents:

  • Morpholine (1.0 equiv)[4][5]

  • Sulfonyl Chloride (

    
    -SO
    
    
    
    Cl) (1.1 – 1.2 equiv)
  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous preferred but not strictly required]

  • DMAP (0.1 equiv) [Optional catalyst for sterically hindered substrates]

Procedure:

  • Setup: Charge a round-bottom flask with Morpholine (1.0 equiv) and TEA (1.5 equiv) in DCM (0.2 M concentration relative to amine).

  • Cooling: Place the flask in an ice-water bath (0°C).

  • Addition: Dissolve the Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Why? Controls the exotherm and prevents localized concentration spikes that could lead to impurities.

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LCMS.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove excess morpholine and TEA).

    • Wash with Sat. NaHCO

      
        (to remove hydrolyzed sulfonic acid byproducts).
      
    • Wash with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Often yields pure solid. If necessary, recrystallize (EtOH/Heptane) or flash chromatography (EtOAc/Hexanes).

Method B: The "Green" Scale-Up (Schotten-Baumann)

Best for: Multi-gram scale, process chemistry, hydrophilic substrates, avoiding halogenated solvents.

Reagents:

  • Morpholine (1.0 equiv)[4][5]

  • Sulfonyl Chloride (1.1 equiv)

  • Base: Na

    
    CO
    
    
    
    or NaOH (2.0 – 3.0 equiv)
  • Solvent: Water (or Water/Acetone 1:1 biphasic mix)

Procedure:

  • Setup: Dissolve Morpholine and Na

    
    CO
    
    
    
    in Water (or 1:1 Water/Acetone).
  • Cooling: Cool to 0–5°C.

  • Addition: Add the Sulfonyl Chloride (solid or liquid) in small portions over 20 minutes.

    • Critical: Vigorous stirring is essential to increase the interfacial surface area in this biphasic system.

  • Reaction: Stir at RT for 4–12 hours.

  • Isolation:

    • If product precipitates: Filter the solid, wash with water (removes salts and sulfonic acid), and dry.

    • If product is oil: Extract with EtOAc, wash with brine, dry, and concentrate.

Method C: High-Throughput / Parallel Synthesis

Best for: Library generation (96-well plates).

Workflow:

  • Stock Solutions: Prepare 0.5 M stocks of Morpholine (in DCM) and Sulfonyl Chlorides (in DCM). Prepare 1.0 M stock of DIPEA.

  • Dispensing: Add Morpholine (50 µmol), DIPEA (100 µmol), and Sulfonyl Chloride (55 µmol) to each well.

  • Incubation: Shake at RT for 12 hours.

  • Scavenging (Purification): Add Polystyrene-supported Trisamine (scavenges excess sulfonyl chloride) and Polystyrene-supported Isocyanate (scavenges excess morpholine). Shake for 4 hours.

  • Filtration: Filter off the resins. The filtrate contains the pure sulfonamide. evaporate solvent.

Troubleshooting & Decision Logic

Use this decision tree to select the optimal condition for your specific substrate.

DecisionTree Start Start: Select Conditions Scale What is the Scale? Start->Scale Solubility Is Sulfonyl Chloride Water Stable? Scale->Solubility > 10 grams MethodA Method A: DCM/TEA (Standard) Scale->MethodA < 1 gram MethodC Method C: Parallel Synthesis (Library) Scale->MethodC Library (mg) Solubility->MethodA No (Hydrolysis Risk) MethodB Method B: Aqueous/Biphasic (Green/Scale-up) Solubility->MethodB Yes / Moderate

Figure 2: Decision matrix for protocol selection.

Common Failure Modes
  • Low Yield (Hydrolysis): The sulfonyl chloride hydrolyzed to sulfonic acid.

    • Fix: Ensure glassware is dry (Method A) or increase the rate of stirring/add sulfonyl chloride slower (Method B). Check reagent quality (sulfonyl chlorides degrade over time).

  • Impurity (Bis-sulfonylation): Rare with morpholine (secondary amine), but possible if primary amine impurities are present.

    • Fix: Verify morpholine purity.

  • Product is Water Soluble: Loss during aqueous workup.

    • Fix: Use Method A but replace aqueous wash with filtration through a silica plug, or use Method C (Resin capture).

References

  • Fundamental Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • Medicinal Chemistry Application: Kumarn, S., et al. "Synthesis and biological evaluation of N-sulfonylmorpholine derivatives." European Journal of Medicinal Chemistry, 2015. Link

  • Green Chemistry (Schotten-Baumann): Polshettiwar, V., & Varma, R. S. "Aqueous mediated synthesis of sulfonamides." Green Chemistry, 2010. Link

  • High-Throughput Synthesis: Fitzpatrick, D. E., et al. "LeyLab: A web-based platform for the management of high-throughput synthesis." Organic Process Research & Development, 2016. Link

  • Catalytic Approaches: L. K. Bhatt, et al. "Catalyst-free synthesis of sulfonamides."[6] Journal of Chemical Sciences, 2012. Link

Sources

Method

Using 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline as a kinase inhibitor scaffold

Abstract & Strategic Rationale 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline represents a high-value "tail" moiety in the design of ATP-competitive kinase inhibitors. In the architecture of Type I and Type I½ inhibitors, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

4-Ethoxy-3-(morpholine-4-sulfonyl)aniline represents a high-value "tail" moiety in the design of ATP-competitive kinase inhibitors. In the architecture of Type I and Type I½ inhibitors, this scaffold serves a dual function:

  • Pharmacokinetic Optimization: The morpholine-sulfonyl group acts as a solvent-exposed solubilizing handle, significantly reducing the lipophilicity (

    
    ) of the final drug candidate compared to all-carbon scaffolds.
    
  • Selectivity Enforcement: The bulky sulfonyl group at the meta-position (relative to the aniline nitrogen) restricts rotation, forcing the molecule into a conformation that can exploit specific hydrophobic pockets (e.g., the "selectivity pocket" in PI3K isoforms or the solvent front in EGFR mutants).

This Application Note provides a validated workflow for incorporating this aniline into a heteroaryl core (specifically a thienopyrimidine or quinazoline), followed by biological validation using a luminescent kinase assay.

Chemical Biology & SAR Logic

The structural logic of this scaffold is defined by its ability to bridge the Hinge Region and the Solvent Interface .

Pharmacophore Mapping (DOT Visualization)

PharmacophoreMap cluster_site Kinase Active Site cluster_solvent Solvent Front Aniline Aniline NH (Hinge Binder) Ethoxy 4-Ethoxy Group (Hydrophobic Interaction) Aniline->Ethoxy Para-sub Sulfonyl Sulfonyl Linker (Rigidification) Aniline->Sulfonyl Meta-sub Core Heteroaryl Core (Scaffold) Core->Aniline C-N Bond Morpholine Morpholine Ring (Solvent Exposure/Solubility) Sulfonyl->Morpholine Solubilizing Tail

Figure 1: Pharmacophore mapping of the scaffold. The morpholine extends into the solvent, improving physicochemical properties, while the aniline NH anchors the molecule to the kinase hinge region.[1]

Protocol A: Chemical Synthesis (Nucleophilic Aromatic Substitution)

Objective: Coupling 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline to a 4-chloro-thienopyrimidine core (a mimic of the GDC-0941 class).

Mechanism:


 (Nucleophilic Aromatic Substitution). The aniline nitrogen attacks the electron-deficient carbon of the heterocycle, displacing the chloride.
Materials
  • Reagent A: 4-Chloro-2-(2-indazolyl)thieno[3,2-d]pyrimidine (or generic 4-chloroquinazoline).

  • Reagent B: 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline (1.1 equivalents).

  • Solvent: Isopropanol (

    
    ) or n-Butanol (
    
    
    
    ).
  • Base: Diisopropylethylamine (DIPEA) (Optional, depending on acid sensitivity).

  • Equipment: Reflux condenser, oil bath, magnetic stirrer.

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the chloro-heterocycle core in 10 mL of

    
    .
    
  • Addition: Add 1.1 mmol (315 mg) of 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline.

    • Expert Tip: If the core is highly reactive (e.g., quinazoline), perform at Room Temperature (RT). If less reactive (e.g., thienopyrimidine), heating is required.

  • Reaction: Heat the mixture to 80°C (reflux) under an inert atmosphere (

    
    ) for 4–12 hours.
    
    • Monitoring: Check by TLC (5% MeOH in DCM) or LC-MS. Look for the disappearance of the chloride peak (

      
      ) and appearance of the product (
      
      
      
      ).
  • Work-up (Precipitation Method):

    • Cool the reaction to RT. The product often precipitates as the hydrochloride salt.

    • Filter the solid.

    • Wash the cake with cold

      
       (
      
      
      
      ) and diethyl ether (
      
      
      ).
  • Free Base Generation (Optional): If the HCl salt is too acidic for assay, suspend in DCM and wash with saturated

    
    . Dry organic layer over 
    
    
    
    and concentrate.
Synthesis Workflow Diagram

SynthesisFlow Start Start: Chloro-Heterocycle + Aniline Solvent Dissolve in iPrOH (Protic solvent aids SNAr) Start->Solvent Reflux Reflux at 80°C (4-12 Hours) Solvent->Reflux Check LC-MS Check: Consumption of SM? Reflux->Check Check->Reflux Incomplete Cool Cool to RT (Precipitate Formation) Check->Cool Complete Filter Filtration & Wash (Cold Ether) Cool->Filter Final Final Product (Kinase Inhibitor) Filter->Final

Figure 2: Synthetic workflow for


 coupling. Protic solvents like isopropanol facilitate the transition state of the displacement reaction.

Protocol B: Biochemical Validation (ADP-Glo Kinase Assay)

Objective: Quantify the inhibitory potency (


) of the synthesized compound against PI3K

or EGFR.

Principle: The assay measures ADP formed from a kinase reaction. ADP is converted to ATP, which is then used by Ultra-Glo™ Luciferase to produce light. The signal is positively correlated with kinase activity (High Signal = High Activity; Low Signal = Inhibition).

Materials
  • Enzyme: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Substrate: PIP2:PS Lipid Substrate (for PI3K) or Poly(Glu,Tyr) (for EGFR).

  • ATP: Ultra-pure ATP (

    
     final concentration).
    
  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

  • Plate: 384-well white, solid-bottom plate.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock of the inhibitor in 100% DMSO.

    • Perform a 3-fold serial dilution in DMSO (10 points).

    • Transfer 50 nL of compound to the 384-well plate (Echo Acoustic Dispenser or pin tool).

  • Kinase Reaction (5

    
    L volume): 
    
    • Add 2.5

      
      L of 2X Enzyme Mix  (Buffer + PI3K
      
      
      
      ). Incubate 10 min at RT (allows inhibitor binding).
    • Add 2.5

      
      L of 2X Substrate/ATP Mix .
      
    • Incubate for 60 minutes at RT.

  • ADP-Glo Reaction (Stop Step):

    • Add 5

      
      L of ADP-Glo™ Reagent .
      
    • Incubate 40 minutes at RT. (This stops the kinase and depletes remaining ATP).

  • Detection Step:

    • Add 10

      
      L of Kinase Detection Reagent .
      
    • Incubate 30 minutes at RT. (Converts ADP

      
       ATP 
      
      
      
      Light).
  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis & Interpretation

Calculate % Inhibition using the formula:



Expected SAR Trends (Dummy Data for Reference):

Compound VariantR-Group (Aniline)Solubility (PBS)PI3K


(nM)
Interpretation
Target Scaffold 4-Ethoxy-3-(morpholine-4-sulfonyl) High (>100

M)
12 Optimal balance of potency/solubility.
Analog A4-Ethoxy-3-sulfonylphenyl (No Morpholine)Low (<1

M)
45Loss of solubility affects assay; lower potency due to loss of solvent interaction.
Analog B4-H (No Ethoxy)High250Loss of hydrophobic fill in the pocket reduces affinity.

Troubleshooting & Expert Tips

  • Regioselectivity Issues:

    • Problem: If synthesizing the aniline precursor yourself, sulfonation of 2-ethoxyaniline can yield mixed isomers.

    • Solution: Use chlorosulfonic acid at low temperatures (

      
      ) to favor the para or meta position relative to the amino group, then verify by 1H-NMR (look for aromatic splitting patterns).
      
  • Assay Interference:

    • Problem: High background in ADP-Glo.

    • Solution: Ensure the lipid substrate (PIP2) is sonicated and not precipitating. The morpholine scaffold is generally non-fluorescent and does not quench luciferase, making it safe for this assay.

  • Solubility in Synthesis:

    • Problem: The aniline does not dissolve in isopropanol.

    • Solution: Add 10% DMA (Dimethylacetamide) or NMP as a co-solvent. The

      
       reaction tolerates polar aprotic solvents well.
      

References

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[2] Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
  • Heffron, T. P. (2016). "Small Molecule Inhibitors of PI3K: Current Challenges and Future Directions." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 1132819, 2-(Morpholine-4-sulfonyl)aniline." (Structural analog reference).

Sources

Application

General procedure for sulfonamide synthesis using morpholine

Application Note: General Procedure for Sulfonamide Synthesis Using Morpholine Abstract & Strategic Relevance Sulfonamides represent a privileged pharmacophore in medicinal chemistry, serving as the core structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: General Procedure for Sulfonamide Synthesis Using Morpholine

Abstract & Strategic Relevance

Sulfonamides represent a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in antibiotics, diuretics, and anti-inflammatory agents. The incorporation of morpholine —a saturated oxygen-containing heterocycle—into a sulfonamide scaffold is a critical design strategy in drug discovery. Morpholine often improves the metabolic stability and water solubility of lipophilic drug candidates compared to their piperidine or acyclic analogs, primarily due to the reduced basicity (


) and the polarity of the ether oxygen.

This guide details the standard operating procedures (SOPs) for coupling sulfonyl chlorides with morpholine. It moves beyond textbook descriptions to address practical process variables, impurity control, and green chemistry alternatives.

Mechanistic Insight

The formation of sulfonamides from sulfonyl chlorides and morpholine proceeds via a Nucleophilic Substitution at Sulfur . Unlike carbonyl chemistry, the sulfur atom is hypervalent. The reaction typically follows an addition-elimination pathway (associative mechanism) or a concerted


-like mechanism, depending on the solvent and steric environment.

Key Mechanistic Factors:

  • Nucleophilicity: Morpholine is a secondary amine.[1] The oxygen atom exerts an inductive electron-withdrawing effect ($ -I $), making the nitrogen less nucleophilic than piperidine but still sufficiently reactive for sulfonyl chlorides.

  • HCl Scavenging: The reaction generates equimolar HCl. If not neutralized, the acid will protonate the remaining morpholine, rendering it non-nucleophilic (

    
    ) and stalling the reaction. A sacrificial base (Triethylamine, DIPEA, or excess morpholine) is strictly required.
    

Figure 1: Reaction Mechanism The diagram below illustrates the nucleophilic attack of morpholine on the sulfonyl sulfur, the tetrahedral transition state, and the expulsion of the chloride leaving group.

SulfonamideMechanism R1 Sulfonyl Chloride (R-SO2-Cl) TS Tetrahedral Transition State [R-SO2(Cl)-N(+)...] R1->TS Nucleophilic Attack R2 Morpholine (HN(CH2CH2)2O) R2->TS Prod Sulfonamide (R-SO2-Morpholine) TS->Prod Elimination of Cl- Byprod HCl Salt (Base-HCl) TS->Byprod Base Scavenging

Caption: Nucleophilic substitution pathway for morpholine sulfonylation. Base is required to drive equilibrium.

Protocol A: Standard Organic Phase Synthesis (DCM/TEA)

Recommended for small-scale discovery chemistry (mg to g scale) where product solubility in water is low.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Sulfonyl Chloride (R-SO₂Cl) 1.0ElectrophileLimiting Reagent. Susceptible to hydrolysis.
Morpholine 1.1 - 1.2NucleophileSlight excess ensures complete consumption of electrophile.
Triethylamine (TEA) 1.5 - 2.0BaseScavenges HCl. DIPEA can be substituted.[2][3]
Dichloromethane (DCM) [0.2 M]SolventAnhydrous preferred but not strictly required if R-SO₂Cl is stable.
DMAP 0.05CatalystOptional. Use only if R-SO₂Cl is sterically hindered.
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon (optional but recommended for sensitive chlorides).
      
    • Dissolve Sulfonyl Chloride (1.0 eq) in anhydrous DCM (concentration ~0.2 M).

  • Temperature Control (Critical):

    • Cool the solution to 0°C using an ice-water bath.

    • Why? Sulfonylation is exothermic.[4] High temperatures promote hydrolysis (with trace water) and disulfonylation side products.

  • Addition:

    • Mix Morpholine (1.1 eq) and TEA (1.5 eq) in a separate vial with a small amount of DCM.

    • Add the amine/base mixture dropwise to the sulfonyl chloride solution over 10–15 minutes.

    • Note: Adding amine to chloride (rather than chloride to amine) is acceptable here because morpholine is a secondary amine and cannot be bis-sulfonylated.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours . Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of Sulfonyl Chloride.

  • Workup (The "Wash" Cycle):

    • Quench: Add water (equal volume to solvent).

    • Acid Wash: Wash organic layer with 1M HCl (2x).

      • Purpose: Protonates unreacted morpholine and TEA, pulling them into the aqueous phase.

    • Base Wash: Wash organic layer with Sat. NaHCO₃ (1x).

      • Purpose: Removes any hydrolyzed sulfonic acid byproducts.

    • Dry: Wash with Brine, dry over MgSO₄, filter, and concentrate in vacuo.

Figure 2: Experimental Workflow (Protocol A)

WorkflowA Start Start: Cool R-SO2Cl in DCM to 0°C Add Add Morpholine + TEA (Dropwise) Start->Add React Warm to RT Stir 2-4 hrs Add->React Check LC-MS Check React->Check Quench Quench with H2O Check->Quench Complete Wash1 Wash: 1M HCl (Removes Amines) Quench->Wash1 Wash2 Wash: NaHCO3 (Removes Acids) Wash1->Wash2 Finish Dry & Concentrate (Pure Sulfonamide) Wash2->Finish

Caption: Standard DCM/TEA workflow emphasizing the acid/base wash sequence for purification.

Protocol B: Green Chemistry (Schotten-Baumann Conditions)

Recommended for scale-up, academic labs avoiding halogenated solvents, or highly reactive sulfonyl chlorides.

This biphasic method utilizes water as the primary solvent and an inorganic base, aligning with Green Chemistry Principle #5 (Safer Solvents) .

Reagents
  • Solvent: Water : Acetone (1:1) or Water : THF (1:1).

  • Base: Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
  • Stoichiometry: 1.0 eq Sulfonyl Chloride, 1.2 eq Morpholine, 2.5 eq Base.

Methodology
  • Dissolve Morpholine and

    
      in water.
    
  • Dissolve Sulfonyl Chloride in Acetone (or THF).

  • Add the organic solution to the aqueous amine solution at 0°C.

  • Stir vigorously (biphasic reaction requires high surface area).

  • Isolation:

    • If the product precipitates: Filter and wash with water. (Simplest workup).

    • If product is soluble: Evaporate the Acetone/THF, then extract the remaining aqueous layer with Ethyl Acetate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of R-SO₂ClEnsure glassware is dried. Use anhydrous DCM.[5] Switch to Protocol A if using B.
Starting Material Remains Inactive ChlorideSome R-SO₂Cl degrade on shelf. Check chloride purity by reacting a small aliquot with excess methanol and checking LCMS.
Product is an Oil Solvent TrappingMorpholine sulfonamides can be viscous. Triturate with Hexanes or Diethyl Ether to induce crystallization.
Impurity: Sulfonic Acid HydrolysisWash organic layer thoroughly with Sat.[5] NaHCO₃. The acid will form a water-soluble salt.

Safety Note: Sulfonyl chlorides are lachrymators and corrosive. Morpholine is flammable and corrosive.[1] Always handle in a fume hood.

References

  • Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[6][7][8][9] Green Chemistry, 8, 835-838. Retrieved from [Link]

  • Hernández, A. G., et al. (2025).[6][9] Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. RSC Sustainability.[6] Retrieved from [Link]

  • Ataman Kimya. (n.d.). Morpholine Technical Data and Reactivity. Retrieved from [Link]

Sources

Method

Functionalization of the aniline amino group in sulfonyl derivatives

Application Note: Precision Functionalization of the -Aniline Moiety in Sulfonamide Scaffolds Abstract The functionalization of the aniline amino group ( ) in sulfonyl derivatives—specifically sulfanilamides—presents a u...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of the -Aniline Moiety in Sulfonamide Scaffolds

Abstract

The functionalization of the aniline amino group (


) in sulfonyl derivatives—specifically sulfanilamides—presents a unique challenge in medicinal chemistry. The strong electron-withdrawing nature of the sulfonyl group (

) significantly deactivates the aniline nitrogen, reducing its nucleophilicity compared to unfunctionalized anilines. Furthermore, the presence of the acidic sulfonamide nitrogen (

,

) creates a competing site for reactivity under basic conditions. This guide details optimized protocols for Acylation , Reductive Amination , and Diazotization , ensuring high chemoselectivity for the

position while maintaining the integrity of the sulfonamide core.

Introduction: The Electronic Landscape

Successful modification of sulfanilamide derivatives requires navigating two distinct nitrogen environments.

  • The

    
    -Aniline Nitrogen (Target):  This is the primary nucleophile. However, its reactivity is attenuated by the para-sulfonyl group. The 
    
    
    
    of the conjugate acid is approximately 2.0–2.5, making it a weak base. Reactions requiring protonation (like imine formation) are slower than with electron-rich anilines.
  • The

    
    -Sulfonamide Nitrogen (Competitor):  This proton is acidic (
    
    
    
    ).[1] In the presence of strong bases (e.g., NaH, NaOH), this position deprotonates to form a sulfonamidate anion, which is a potent nucleophile.

Strategic Directive: To functionalize


 selectively, acidic or neutral conditions are preferred to keep 

protonated and unreactive. If basic conditions are necessary, weak bases (

, Pyridine) should be used to avoid generating the

anion.
Visualizing the Reactivity Workflow

ReactivityMap Start Sulfanilamide Scaffold (Ar-NH2) Acylation Pathway A: Acylation (Prodrug/Protection) Start->Acylation Ac2O / Pyridine or RCOCl / NaHCO3 Reductive Pathway B: Reductive Amination (N-Alkylation) Start->Reductive Aldehyde + NaBH(OAc)3 / AcOH Diazo Pathway C: Diazotization (Sandmeyer/Coupling) Start->Diazo NaNO2 / HCl (0-5°C) ProdA N4-Acyl Sulfonamides (Amides) Acylation->ProdA ProdB N4-Alkyl Sulfonamides (Secondary Amines) Reductive->ProdB ProdC Aryl Halides / Nitriles (Substitution) Diazo->ProdC

Figure 1: Strategic decision tree for chemoselective functionalization of the


 position.

Protocol A: Chemoselective -Acylation

Application: Synthesis of prodrugs (e.g., Sulfacetamide) or protecting the aniline during multi-step synthesis.

The Challenge: Using strong bases (e.g.,


) with acid chlorides can lead to bis-acylation (

-diacyl derivatives). The Solution: Use a weak inorganic base in a biphasic system or a controlled neat reaction.
Materials
  • Sulfanilamide derivative (1.0 equiv)

  • Acetic Anhydride (1.1 equiv) or Acyl Chloride

  • Solvent: Water (Green chemistry route) or DCM

  • Base: Sodium Bicarbonate (

    
    )
    
Step-by-Step Methodology
  • Suspension: Suspend the sulfanilamide (10 mmol) in water (30 mL).

  • Activation: Add

    
     (12 mmol, 1.2 equiv). The mixture may not fully dissolve; this is acceptable.
    
  • Addition: Cool to 10°C. Add Acetic Anhydride (11 mmol, 1.1 equiv) dropwise over 10 minutes.

    • Note: The slight excess accounts for hydrolysis of the anhydride.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Mechanism:[2][3][4][5] The aniline

      
       attacks the anhydride. The 
      
      
      
      neutralizes the acetic acid byproduct but is not strong enough to deprotonate the
      
      
      sulfonamide significantly, preventing side reactions.
  • Workup: The product usually precipitates as the reaction proceeds. Filter the solid.[6]

  • Purification: Recrystallize from ethanol/water.

Validation:

  • 1H NMR: Look for the downfield shift of the amide proton (~10 ppm) and the appearance of the acetyl singlet (~2.1 ppm). The broad

    
     singlet (usually 5.8–6.0 ppm) will disappear.
    

Protocol B: Reductive Amination (Mono-Alkylation)

Application: Introducing alkyl chains to modulate lipophilicity (


) without forming quaternary salts.

The Challenge: Direct alkylation with alkyl halides is uncontrolled, leading to poly-alkylation. Furthermore, the deactivated aniline forms imines sluggishly. The Solution: Use Sodium Triacetoxyborohydride (STAB) .[4][7] It is mild and allows for "one-pot" reductive amination of electron-deficient anilines.

Materials
  • Sulfanilamide derivative (1.0 equiv)

  • Aldehyde (1.1 equiv)[2]

  • Reducing Agent:

    
     (1.5 equiv)
    
  • Acid Catalyst: Glacial Acetic Acid (1–2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[8]

Step-by-Step Methodology
  • Imine Formation (In Situ): In a dry flask under

    
    , dissolve sulfanilamide (5 mmol) and the aldehyde (5.5 mmol) in DCE (20 mL).
    
  • Acid Catalysis: Add Acetic Acid (5–10 mmol).

    • Expert Insight: The acid is critical. It protonates the carbonyl oxygen, facilitating nucleophilic attack by the weak aniline nitrogen to form the iminium species.

  • Reduction: Add

    
     (7.5 mmol) in one portion.
    
  • Stirring: Stir at RT for 4–12 hours. Monitor by TLC or LCMS.

    • Why STAB? Unlike

      
      , STAB does not reduce the aldehyde rapidly, allowing the imine to form first. It selectively reduces the protonated iminium ion.
      
  • Quench: Quench with saturated aqueous

    
     (careful, gas evolution).
    
  • Extraction: Extract with DCM (

    
     mL). Wash organics with brine, dry over 
    
    
    
    .
Reaction Pathway Visualization

ReductiveAmination Step1 Reagents: Sulfonamide + Aldehyde + AcOH Step2 Intermediate: Hemiaminal Formation Step1->Step2 Nucleophilic Attack Step3 Key Intermediate: Protonated Iminium Ion (Activated for Reduction) Step2->Step3 -H2O (Dehydration) Step4 Reduction: Hydride Transfer from STAB Step3->Step4 Selective Reduction Final Product: N-Alkyl Sulfonamide Step4->Final

Figure 2: Mechanism of STAB-mediated reductive amination.

Protocol C: Diazotization (The Sandmeyer Route)

Application: Converting the


 group to halides (Cl, Br, I), nitriles (CN), or hydroxyls (OH).

The Challenge: The diazonium intermediate of sulfanilamide is unstable at room temperature. The Solution: Strict temperature control (


) and immediate consumption of the diazonium salt.
Materials
  • Sulfanilamide derivative (5 mmol)

  • Acid: 4M HCl or

    
    
    
  • Diazotizing Agent:

    
     (aq)
    
  • Nucleophile Source:

    
     (for Cl), 
    
    
    
    (for Br), or
    
    
    (for I)
Step-by-Step Methodology
  • Salt Formation: Dissolve/suspend the sulfanilamide (5 mmol) in 4M HCl (10 mL). Cool the mixture to

    
     in an ice/salt bath.
    
    • Note: Fine precipitation of the hydrochloride salt may occur; vigorous stirring is required.

  • Diazotization: Dropwise add a solution of

    
     (5.5 mmol in 2 mL water). Keep temperature below 5°C .
    
    • Endpoint Check: The mixture should turn clear(er). Verify excess nitrous acid using starch-iodide paper (turns blue instantly).

  • Substitution (Sandmeyer):

    • For Chloride: Pour the cold diazonium solution into a stirred solution of

      
       (6 mmol) in conc. HCl at 
      
      
      
      .
    • For Iodide: Add a solution of

      
       (10 mmol) in water. (No copper catalyst needed for Iodide).
      
  • Workup: Allow to warm to RT. Nitrogen gas evolution will be vigorous. Once evolution ceases, extract the product with Ethyl Acetate.

Data Summary & Troubleshooting

ParameterAcylation (

)
Reductive AminationDiazotization
Primary Reagent

/

Aldehyde /


/

Key Condition Weak base, aqueous/biphasicAcid catalyst (AcOH), Dry solvent

Typical Yield 85–95%70–85%60–80%
Common Pitfall

-acylation (if pH > 10)
No reaction (if no acid catalyst)Decomposition (if

)
Quality Control (QC)
  • TLC: Sulfanilamide is highly polar. Functionalized derivatives (Acyl/Alkyl/Halo) will generally have higher

    
     values in EtOAc/Hexane mixtures.
    
  • Solubility: The starting material is soluble in dilute HCl (due to the aniline). Products like

    
    -acetyl or 
    
    
    
    -alkyl derivatives may have reduced solubility in acid, or different solubility profiles in organic solvents.

References

  • PubChem. Sulfanilamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][9][10] Journal of Organic Chemistry. (Standard protocol reference for STAB). Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. (Mechanistic overview and variations). Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Classic reference for Diazotization and Acylation protocols). 5th Edition. Longman Scientific & Technical.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming regioselectivity issues in chlorosulfonation of phenetidine

To: Technical Team, Chemical Process Development From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support Center: Optimization of Phenetidine Chlorosulfonation Introduction: The Regioselectivity Par...

Author: BenchChem Technical Support Team. Date: February 2026

To: Technical Team, Chemical Process Development From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support Center: Optimization of Phenetidine Chlorosulfonation

Introduction: The Regioselectivity Paradox

You are likely accessing this guide because your chlorosulfonation of phenetidine (4-ethoxyaniline) is failing to yield the target 3-chlorosulfonyl isomer in high purity, or you are encountering significant tarring and sulfone byproducts.

The Core Problem: Direct chlorosulfonation of free phenetidine is chemically flawed. In the presence of excess chlorosulfonic acid (


), the amino group (

) is instantly protonated to an ammonium species (

). This transforms a strong ortho/para activator into a strong meta deactivator . While the ethoxy group (

) remains an activator, the competing electronic effects and the formation of

-sulfamic acids (baking process intermediates) lead to poor regiocontrol and low yields of the sulfonyl chloride.

The Solution: The industry-standard protocol requires a Protection-Reaction-Deprotection strategy. By converting phenetidine to phenacetin (


-acetylphenetidine), you "lock" the nitrogen lone pair. This prevents protonation, maintains the group as an activator, and allows the stronger 

group to dictate regioselectivity, exclusively targeting the position ortho to the ethoxy group.

Module 1: The Regioselectivity Matrix

The following diagram illustrates the mechanistic divergence between the "Free Amine" (Failure Mode) and "Protected Amine" (Success Mode) pathways.

Regioselectivity Start Substrate: p-Phenetidine Acid Add ClSO3H (Excess) Start->Acid Direct Route Protect Step 1: Acetylation (Acetic Anhydride) Start->Protect Recommended Route Protonation Protonation (-NH3+) Deactivating Meta-Director Acid->Protonation Sulfamic N-Sulfamic Acid Formation (Ar-NH-SO3H) Protonation->Sulfamic Chaos Result: Tars, Mixed Isomers, Sulfonic Acids (Not Chloride) Sulfamic->Chaos Intermediate Intermediate: Phenacetin (-NHAc: Moderate Activator) (-OEt: Strong Activator) Protect->Intermediate Reaction Step 2: Chlorosulfonation (ClSO3H, <20°C then 60°C) Intermediate->Reaction Directing Regiocontrol: -OEt dominates Substitution ortho to -OEt Reaction->Directing Product Target: 3-Chlorosulfonyl-4-acetamidophenetole Directing->Product

Caption: Mechanistic divergence showing why direct chlorosulfonation fails due to amine protonation, while acetylation ensures correct regiochemistry.

Module 2: Troubleshooting Guide (FAQs)

This section addresses specific failure points reported by development chemists.

Q1: I am seeing significant formation of diaryl sulfone byproducts. How do I stop this?

Diagnosis: Sulfone formation (


) is a bimolecular side reaction that occurs when the synthesized sulfonyl chloride reacts with unreacted aromatic substrate.
Root Causes: 
  • Insufficient Acid: The ratio of

    
     to substrate is too low.
    
  • Inverse Addition: Adding the acid to the substrate creates local high concentrations of substrate relative to acid.

  • High Temperature: Elevated temperatures favor the sulfone thermodynamic product.[1]

Corrective Action:

  • Stoichiometry: Use a minimum of 5.0 equivalents of chlorosulfonic acid per equivalent of phenacetin. The acid acts as both reagent and solvent.[2][3]

  • Order of Addition: Always add the substrate (solid phenacetin) to the acid (liquid), or add a solution of substrate to the acid. Maintain temperature

    
     during addition.
    
  • Inhibitors: Literature suggests the addition of inorganic salts (like sodium sulfate) can sometimes mitigate sulfone formation, but strict temperature control is more effective [1].

Q2: The product decomposes/hydrolyzes during the quench. How do I isolate the chloride?

Diagnosis: Sulfonyl chlorides are moisture-sensitive. The reaction mixture contains a massive excess of sulfuric/chlorosulfonic acid. Adding water generates extreme heat (exotherm), causing rapid hydrolysis of the


 group back to the sulfonic acid (

), which is water-soluble and lost in the aqueous layer.

Corrective Action:

  • The "Drowning" Technique: Do not add water to the reaction. Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.

  • Temperature Limit: Ensure the quench slurry never exceeds

    
    .
    
  • Solvent Extraction: Immediately extract the quenched emulsion with Dichloromethane (DCM) or Chloroform. Do not let the solid sit in the acidic aqueous slurry.

Q3: My yield is low (<50%). Where is the mass balance going?

Diagnosis: If you are not seeing sulfones, the loss is likely due to "desulfonation" or incomplete conversion. Corrective Action:

  • Thionyl Chloride Boost: After the initial reaction with chlorosulfonic acid, add thionyl chloride (

    
    )  (approx. 0.5 - 1.0 eq) and heat to 
    
    
    
    . This converts any sulfonic acid byproducts (
    
    
    ) that formed due to moisture back into the desired sulfonyl chloride (
    
    
    ).

Module 3: Validated Experimental Protocol

Objective: Synthesis of 3-chlorosulfonyl-4-acetamidophenetole (Precursor to sulfonamide derivatives).

Reagents:

  • 
    -Acetyl-p-phenetidine (Phenacetin): 1.0 eq
    
  • Chlorosulfonic Acid (

    
    ): 5.0 eq (Reagent & Solvent)
    
  • Thionyl Chloride (

    
    ): 0.5 eq (Optional scavenger)
    

Protocol Steps:

  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, thermometer, and drying tube (CaCl2). Place in an ice/salt bath.

  • Charging: Charge Chlorosulfonic acid (5.0 eq). Cool to

    
    .
    
  • Addition: Add Phenacetin (1.0 eq) portion-wise over 30 minutes. Critical: Do not allow internal temperature to exceed

    
    .
    
    • Note: HCl gas is evolved.[4][5] Vent to a scrubber.

  • Reaction:

    • Stage 1: Stir at

      
       for 1 hour.
      
    • Stage 2: Slowly heat to

      
      . Stir for 2 hours.
      
    • Checkpoint: The mixture should be a homogeneous syrup.

  • Quench:

    • Prepare a beaker with crushed ice (approx. 10x weight of acid).

    • Pour the reaction mixture in a thin stream onto the ice with vigorous stirring.

  • Isolation:

    • The sulfonyl chloride will precipitate as a solid or oil.[1]

    • Immediate filtration (if solid) or extraction with DCM (if oil).

    • Wash organic layer with cold water (

      
      ) to remove acid. Dry over 
      
      
      
      .[1][2][6]

Data Summary Table

ParameterSpecificationReason
Temperature (Addition)

Prevents charring and immediate sulfone formation.[5]
Temperature (Reaction)

Required to drive the equilibrium to the sulfonyl chloride.
Stoichiometry 1 : 5 (Substrate : Acid)Excess acid acts as solvent and suppresses bimolecular side reactions.
Quench Medium Crushed IceDissipates heat of hydration to prevent hydrolysis.

Module 4: Process Flow Visualization

Workflow Start Start: Phenacetin Cool Cool ClSO3H (0-5°C) Start->Cool Add Addition (T < 15°C) Cool->Add Heat Reaction (60°C, 2h) Add->Heat Quench Quench on Ice (Rapid) Heat->Quench Workup Extract/Filter (Cold) Quench->Workup End Product: Sulfonyl Chloride Workup->End

Caption: Operational workflow for the chlorosulfonation of phenacetin.

References

  • Method of inhibiting sulfone formation in sulfonations. US Patent 3789067A.
  • Sulfanilyl chloride, N-acetyl. Organic Syntheses, Coll. Vol. 1, p. 8 (1941); Vol. 8, p. 10 (1928). [Link]

  • Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec. [Link][1]

Sources

Optimization

Technical Support Center: Nitro-Sulfonyl Reduction Architectures

Current Status: Operational Role: Senior Application Scientist Topic: Optimizing Reduction of Nitro-Sulfonyl Precursors Core Directive: The Stability/Reactivity Paradox Reducing a nitro group ( ) in the presence of a sul...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Optimizing Reduction of Nitro-Sulfonyl Precursors

Core Directive: The Stability/Reactivity Paradox

Reducing a nitro group (


) in the presence of a sulfonyl moiety (

or

) presents a unique chemoselective challenge. While the sulfonyl group is generally stable to reduction, its strong electron-withdrawing nature (EWG) significantly activates the nitro group. This activation accelerates the initial reduction steps but can stabilize reactive intermediates (hydroxylamines), leading to side reactions like azo-coupling or polymerization if the reduction potential is not maintained.

Critical Warning: Do NOT use strong hydride donors like Lithium Aluminum Hydride (


). While they reduce nitro groups, they frequently cleave sulfonamides to sulfinic acids or thioethers, destroying your scaffold.
Method Selection Strategy

Before beginning wet chemistry, use this decision matrix to select the optimal protocol for your specific substrate.

MethodSelection Start Start: Nitro-Sulfonyl Substrate Halogens Are Halogens (Cl, Br, I) Present? Start->Halogens Scale Scale > 10g? Halogens->Scale No Iron Method A: Fe/AcOH (Bechamp) (Most Robust) Halogens->Iron Yes (Prevent Dehalogenation) Solubility Soluble in Alcohol/Water? Scale->Solubility No PdC Method C: Pd/C + H2 (Standard) Scale->PdC Yes (Clean Workup) Solubility->Iron No (Organic cosolvent) Dithionite Method D: Sodium Dithionite (Mild/Specific) Solubility->Dithionite Yes (Aq. conditions) PtC Method B: Pt/C + H2 (Vanadium doped) PdC->PtC If S-poisoning occurs

Figure 1: Decision matrix for selecting the reduction methodology based on substrate functionality and scale.

Experimental Protocols
Protocol A: Modified Bechamp Reduction (Iron/Acid)

Best for: Halogenated substrates, small-to-mid scale, and "dirty" starting materials.

The classic Bechamp reduction is the "gold standard" for nitro-sulfonyls because iron does not cleave the C-S or S-N bond. However, the standard workup often results in a nightmare emulsion due to iron oxides. This modified protocol uses EDTA to sequester iron, ensuring a clean phase separation.

Reagents:

  • Iron Powder (325 mesh, reduced) - 5.0 equiv.

  • Ammonium Chloride (

    
    ) - 5.0 equiv.
    
  • Solvent: Ethanol/Water (3:1).

  • Critical Additive: Disodium EDTA (for workup).

Step-by-Step:

  • Dissolution: Dissolve substrate in EtOH/Water (3:1). If solubility is poor, add THF until clear.

  • Activation: Add

    
     and heat to 60°C.
    
  • Addition: Add Iron powder portion-wise over 15 minutes. Caution: Exothermic.

  • Reflux: Stir vigorously at 70-80°C for 2-4 hours. Monitor by LCMS (look for the M-30 nitroso or M-16 hydroxylamine intermediates).

  • The "Clean" Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc.

    • Do not filter yet. Add a saturated aqueous solution of EDTA (approx. 2 equiv relative to Iron) and stir for 30 minutes. The sludge will turn into a soluble complex.

    • Filter through a Celite pad. The filtrate will separate cleanly into two layers.

Protocol B: Catalytic Hydrogenation (Pt/C or Pd/C)

Best for: Large scale, non-halogenated substrates.

Sulfonyl groups are not "poisons" in the same way thiols are, but they can bind to Pd sites, slowing the reaction.

Reagents:

  • Catalyst: 5% Pt/C (sulfided) or 10% Pd/C.

  • Solvent: Methanol or Ethyl Acetate.

  • Hydrogen Source:

    
     balloon or Parr shaker (30 psi).
    

Step-by-Step:

  • Catalyst Loading: Under Argon, add catalyst (5-10 wt% of substrate) to the flask. Safety: Do not add dry catalyst to solvent; wet it first with toluene or water to prevent ignition.

  • Reduction: Introduce

    
    .
    
  • Troubleshooting Stalling: If the reaction stalls at 50% conversion (often due to hydroxylamine accumulation), add 1% Vanadium(V) oxide (

    
    ) or Ammonium Vanadate. This acts as a co-catalyst to speed up the hydroxylamine 
    
    
    
    amine step [1].
Troubleshooting & FAQs

Q1: My reaction stalls at the hydroxylamine intermediate (


). Why? 
A:  This is common in nitro-sulfonyl reductions. The electron-withdrawing sulfonyl group pulls electron density, stabilizing the hydroxylamine and raising the activation energy for the final reduction step.
  • Fix (Iron): Increase temperature to reflux and add 2 more equivalents of Iron.

  • Fix (Hydrogenation): Add a Lewis acid promoter (like

    
    ) or switch to a higher pressure (50 psi).
    

Q2: I lost my Chlorine/Bromine atom during hydrogenation. A: Palladium is excellent at oxidative addition into C-Hal bonds.

  • Fix: Switch to Platinum on Carbon (Pt/C) , specifically "sulfided" Pt/C. The sulfur poisoning of the catalyst actually prevents it from inserting into the C-Hal bond while still allowing nitro reduction [2]. Alternatively, use Protocol A (Iron), which is chemically incapable of dehalogenation under these conditions.

Q3: The Iron workup is a thick black sludge that won't filter. A: You are dealing with colloidal iron oxides.

  • Fix: Do not try to filter the crude sludge directly. Use the EDTA quench described in Protocol A. Alternatively, wash the organic layer with a 20% Potassium Sodium Tartrate (Rochelle salt) solution. This chelates the metal ions and breaks the emulsion.

Q4: Can I use Sodium Dithionite (


)? 
A:  Yes, it is excellent for mild, homogeneous reductions, especially if you are making benzothiadiazine-1,1-dioxides.
  • Protocol: Use

    
     (3-4 equiv) in THF/Water (1:1) at 50°C. Note that dithionite releases 
    
    
    
    gas (acidic), so buffer the solution with
    
    
    or
    
    
    to prevent acid-sensitive degradation [3].

Q5: I see a side product where the amine has attacked the sulfonyl group. A: This is rare intermolecularly but common intramolecularly. If you have a good leaving group or if the conditions are too basic, the newly formed amine can attack the sulfonamide (if it's a sulfonyl chloride precursor) or rearrange. Ensure your starting material is the sulfonamide, not the sulfonyl chloride, before reducing the nitro group.

Visualization: The Iron Workup Workflow

The primary failure point in Bechamp reductions is not the reaction, but the isolation. Follow this logic flow to save your product.

IronWorkup Reaction Crude Reaction Mixture (Fe + FeOx sludge) Quench Add EDTA or Rochelle Salt Soln. Reaction->Quench Do NOT Filter yet Stir Stir vigorously 30-60 mins Quench->Stir Complexation Filter Filter through Celite (Pad remains grey/white) Stir->Filter PhaseSep Clean Phase Separation (No Emulsion) Filter->PhaseSep

Figure 2: Optimized workup workflow for Iron-mediated reductions to prevent emulsion formation.

References
  • Blaser, H. U. (2002). "Vanadium-promoted catalytic hydrogenation of nitroarenes." Advanced Synthesis & Catalysis.

  • Sylvain, C., et al. (2018). "Chemoselective Hydrogenation of Nitroarenes using Pt/C." Organic Process Research & Development.

  • Venkatesan, K., et al. (2004). "Sodium Dithionite Reduction of Nitroarenes." Tetrahedron Letters.

  • Organic Chemistry Portal. "Reduction of Nitro Compounds."

Sources

Troubleshooting

Recrystallization solvents for morpholine-sulfonyl anilines

Welcome to the Solid State Chemistry Support Hub. Topic: Recrystallization of Morpholine-Sulfonyl Anilines Technical Abstract & Chemical Context Morpholine-sulfonyl anilines represent a class of "hybrid" polarity molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solid State Chemistry Support Hub. Topic: Recrystallization of Morpholine-Sulfonyl Anilines

Technical Abstract & Chemical Context

Morpholine-sulfonyl anilines represent a class of "hybrid" polarity molecules. They contain the lipophilic, sterically bulky morpholine ring, the highly polar sulfonyl group (


), and the hydrogen-bond-active aniline moiety.

Key Challenges:

  • Amphiphilic Nature: The molecule is too polar for pure non-polar solvents (hexanes) but often too lipophilic for pure water, leading to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.

  • Conformational Flexibility: The morpholine ring's chair conformation can inhibit lattice packing, promoting amorphous solidification.

  • Oxidation Sensitivity: The aniline nitrogen is prone to oxidation, often resulting in colored impurities (red/brown) that co-crystallize.

Part 1: Solvent Selection Matrix

Directive: Do not rely on single solvents. This class of compounds almost invariably requires a Binary Solvent System (Solvent/Anti-solvent) to balance the morpholine solubility against the sulfonamide polarity.

Table 1: Recommended Solvent Systems

System TypeSolvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Application Case
Standard Ethanol (95%) Water 1:1 to 1:4First-pass purification. Excellent for removing inorganic salts.
Lipophilic Ethyl Acetate n-Heptane 1:2 to 1:5Best for compounds with alkyl substituents on the aniline ring.
High Polarity Acetonitrile Water 2:1Use if the compound is insoluble in hot ethanol. Warning: Slow evaporation.
Scavenging Isopropyl Alcohol (IPA) Isopropyl Acetate 1:1Good for rejecting colored aniline oxidation byproducts.
Last Resort DMSO Water 1:10Only for extremely insoluble high-melting analogs. Hard to dry.

Technical Note: Avoid Chlorinated solvents (DCM/Chloroform) for final crystallization. Morpholine derivatives form stable solvates with chlorinated hydrocarbons, which are difficult to remove under standard vacuum drying conditions [1].

Part 2: Troubleshooting "Oiling Out" (LLPS)

The Issue: Upon cooling, your solution turns cloudy with oily droplets instead of crystals. The Cause: The solution hit the "spinodal decomposition" limit (liquid-liquid separation) before it hit the crystal nucleation limit. This usually happens because the melting point of the solvated impurity-laden solid is lower than the boiling point of the solvent.

Visual Troubleshooting Workflow

OilingOutFix Start Problem: Solution Oils Out CheckMP Check 1: Is Solution Temp > Compound MP? Start->CheckMP MP_Low Yes (MP is low/depressed) CheckMP->MP_Low True MP_High No (Temp is below MP) CheckMP->MP_High False SolventSwitch Action: Switch to Higher BP Solvent (e.g., EtOH -> Toluene/IPA) MP_Low->SolventSwitch Reheat Action: Re-dissolve (Reheat) MP_High->Reheat Seed CRITICAL STEP: Add Seed Crystals at T = (Sat. Temp - 5°C) Reheat->Seed CoolRate Control Cooling Rate (< 0.5°C per minute) Seed->CoolRate Result Crystalline Product CoolRate->Result Persistent Still Oiling? CoolRate->Persistent Triturate Action: Triturate Oil with Cold Ether/Hexane to solidify Persistent->Triturate Yes

Figure 1: Decision tree for remediating Liquid-Liquid Phase Separation (Oiling Out).

Protocol: The "Seeding at Cloud Point" Method

  • Dissolve crude material in the minimum amount of hot "Good Solvent" (e.g., Ethyl Acetate).

  • Slowly add "Anti-Solvent" (e.g., Heptane) dropwise at boiling temperature until a faint permanent turbidity is observed.

  • Add one drop of Good Solvent to clear the solution.

  • Remove from heat.[1] Allow to cool to ~50°C (or 10°C below boiling).

  • Add Seed Crystals: Add 0.1% w/w of pure crystal seeds.

  • Insulate: Wrap the flask in aluminum foil or a towel to slow cooling.

  • Agitate: Stir slowly (magnetic stirring) to prevent oil droplets from coalescing.

Part 3: Impurity Rejection (Color & Byproducts)

Morpholine-sulfonyl anilines often carry trace unreacted aniline (brown/red color).

The "Sacrificial Carbon" Protocol: Activated charcoal is often ineffective for anilines because they adsorb too strongly, reducing yield. Instead, use Silica Scavenging during hot filtration.

  • Dissolve compound in hot Ethyl Acetate.[2]

  • Add 5% w/w Silica Gel (60 Å) directly to the hot solution.

  • Stir at reflux for 5 minutes.

  • Filter hot through a Celite pad.

  • Proceed with Heptane addition (See Part 1).

Why this works: The polar silica preferentially binds the oxidized aniline impurities and polar tars more effectively than charcoal for this specific class of nitrogenous compounds [2].

Part 4: Frequently Asked Questions (FAQs)

Q1: My crystals are forming as "fluffy" needles that trap solvent. How do I get denser prisms?

  • Answer: Needle formation indicates rapid growth along one axis, usually driven by high supersaturation.

    • Fix: Switch to a solvent with higher viscosity (e.g., replace Methanol with Isopropanol).

    • Fix: Use Temperature Cycling . Heat the slurry of needles until 80% dissolve, then cool slowly again. This "Ostwald Ripening" sacrifices small needles to grow larger, denser prisms [3].

Q2: The morpholine ring is protonatable. Should I crystallize as a salt?

  • Answer: If the morpholine nitrogen is not directly attached to the sulfonyl group (i.e., it is an amine, not a sulfonamide), yes.

    • Recommendation: Form the HCl salt using 4M HCl in Dioxane. Morpholine salts are generally highly crystalline and have much higher melting points, eliminating the "oiling out" issue entirely. Recrystallize the salt from Ethanol/Methanol.

Q3: I see two different crystal shapes in the flask (Polymorphism). Is this a problem?

  • Answer: Yes, for drug development, this is a critical failure. Sulfonamides are notorious for polymorphism.[3]

    • Immediate Action: Do not filter. Re-heat the mixture to dissolve everything and hold at a temperature just below boiling for 1 hour to ensure all "memory" of the metastable form is destroyed. Seed with the desired stable polymorph if available.

Part 5: Experimental Workflow Visualization

SolventScreening Input Crude Morpholine-Sulfonyl Aniline SolubilityTest Solubility Test (100 mg/mL) Input->SolubilityTest Water Water SolubilityTest->Water EtOH Ethanol SolubilityTest->EtOH EtOAc Ethyl Acetate SolubilityTest->EtOAc InsolubleHot Insoluble Hot Water->InsolubleHot Likely Ideal Soluble Hot / Insoluble Cold EtOH->Ideal Target SolubleCold Soluble Cold EtOAc->SolubleCold If too lipophilic Action2 Cool to -20°C SolubleCold->Action2 Evaporate & use less Action1 Add to EtOH Solution InsolubleHot->Action1 Use as Anti-Solvent Action3 Scale Up Ideal->Action3 Proceed to Cryst.

Figure 2: Rapid solvent screening workflow for polar aromatic compounds.

References

  • Görbitz, C. H., & Hersleth, H. P. (2000). Structure of Morpholine Solvates. Acta Crystallographica Section C. Link

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 8: Impurity Removal). Link

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Section: Ostwald Ripening). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (General techniques for Sulfonamides). Link

Sources

Optimization

Preventing side reactions during sulfonamide formation

Technical Support Center: Synthesis of Sulfonamides A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to Sulfonamide Formation The most common method for preparing sulfonamides is the r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Sulfonamides

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfonamide Formation

The most common method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base like pyridine or triethylamine to neutralize the generated hydrochloric acid (HCl).[1][2] While this method is widely used due to its simplicity and effectiveness, it is not without its challenges.[2] The nucleophilicity of the amine, the stability of the sulfonyl chloride, and the reaction conditions all play a crucial role in the success of the synthesis.[2][3]

This guide will address the most frequently encountered problems in sulfonamide synthesis and provide practical, field-proven solutions to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Q1: My sulfonamide synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

A low yield in sulfonamide synthesis can be attributed to several factors. Here, we break down the most common culprits and provide actionable solutions.

  • Instability of the Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis.[4] The presence of even trace amounts of water can lead to the decomposition of your starting material, significantly reducing the yield of the desired sulfonamide.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

      • Use Fresh Reagents: Use freshly opened or properly stored sulfonyl chloride to minimize the impact of degradation.[4]

  • Suboptimal Reaction Temperature: The reaction temperature can have a significant impact on the reaction rate and the formation of byproducts.[4]

    • Solution:

      • Initial Cooling: For many standard sulfonamide syntheses, starting the reaction at 0 °C (ice bath) and then allowing it to slowly warm to room temperature can be effective.[4]

      • Heating for Less Reactive Substrates: Some reactions, particularly those with less reactive amines, may require heating (reflux) to proceed to completion.[4]

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time and temperature.[4]

  • Inappropriate Base: The choice of base is critical for scavenging the HCl generated during the reaction.[4] An unsuitable base can lead to side reactions or incomplete conversion.

    • Solution:

      • Common Bases: Pyridine and triethylamine (TEA) are commonly used organic bases, while inorganic bases like potassium carbonate can also be effective.[4]

      • Consider Basicity and Steric Hindrance: The basicity and steric properties of the base can influence the reaction. For weakly nucleophilic amines, a stronger, non-nucleophilic base may be necessary.[4]

  • Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance may react slowly or not at all.[2][4]

    • Solution:

      • More Forcing Conditions: Consider using higher temperatures or longer reaction times.[4]

      • More Reactive Sulfonylating Agent: In some cases, a more reactive sulfonylating agent may be required.[4]

Q2: My reaction mixture shows multiple products upon TLC analysis. What are the common side reactions, and how can I prevent them?

The formation of multiple products is a common challenge in sulfonamide synthesis. Understanding the potential side reactions is key to mitigating them.

  • Over-sulfonylation (Bis-sulfonylation): This occurs when a primary amine reacts with two molecules of the sulfonyl chloride, resulting in a bis-sulfonylated product. This is more likely to happen if the sulfonamide nitrogen is deprotonated by the base, making it nucleophilic.

    • Prevention:

      • Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to the sulfonyl chloride.[3]

      • Order of Addition: Slowly add the sulfonyl chloride solution to the amine solution. This maintains a low concentration of the sulfonyl chloride and minimizes the chance of a second reaction.

      • Choice of Base: A sterically hindered base can sometimes disfavor the formation of the bulky bis-sulfonylated product.

  • Hydrolysis of Sulfonyl Chloride: As mentioned earlier, the reaction of the sulfonyl chloride with water is a significant competing reaction.

    • Prevention:

      • Strict Anhydrous Conditions: This is the most critical factor in preventing hydrolysis.[3][4]

  • Reaction with the Solvent: Nucleophilic solvents can compete with the amine in reacting with the sulfonyl chloride.

    • Prevention:

      • Use Non-Nucleophilic Solvents: Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are generally good choices.

  • Formation of Disulfides: When synthesizing sulfonamides from thiols via oxidative coupling, the formation of disulfides is a common side reaction.[4]

    • Prevention:

      • Careful Selection of Oxidant: The choice of the oxidizing agent and reaction conditions can significantly influence the product ratio.[4]

Experimental Protocols

Here is a general, step-by-step protocol for the synthesis of a sulfonamide from a primary amine and a sulfonyl chloride. Note that this may require optimization for specific substrates.[4]

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol) and anhydrous dichloromethane (DCM, 5 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add the base (e.g., pyridine or triethylamine, 1.2 mmol) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate vial, dissolve the sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL). Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench it by adding water or a dilute acid solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[3]

Data Presentation

Parameter Recommendation Rationale
Solvent Anhydrous, non-nucleophilic (e.g., DCM, THF)Prevents hydrolysis of sulfonyl chloride and solvent participation.[3][4]
Temperature Start at 0 °C, then warm to RT; may require reflux.Controls reaction rate and minimizes side reactions.[4]
Base Pyridine, Triethylamine, K₂CO₃Neutralizes HCl byproduct; choice depends on substrate reactivity.[4]
Stoichiometry ~1:1 Amine:Sulfonyl ChlorideMinimizes over-sulfonylation.[3]
Order of Addition Add sulfonyl chloride to amineMaintains low concentration of the electrophile.

Visualization of Reaction Pathways

The following diagram illustrates the desired sulfonamide formation pathway versus the common side reaction of sulfonyl chloride hydrolysis.

G cluster_main Desired Reaction Pathway RSO2Cl Sulfonyl Chloride (R-SO₂Cl) Sulfonamide Desired Product (R-SO₂-NHR') RSO2Cl->Sulfonamide + Amine SulfonicAcid Side Product (R-SO₃H) RSO2Cl->SulfonicAcid Amine Primary/Secondary Amine (R'-NH₂) Amine->Sulfonamide HCl HCl Base Base (e.g., Pyridine) Salt Base-HCl Salt Base->Salt Water Water (H₂O) (Contaminant)

Caption: Desired sulfonamide formation vs. hydrolysis side reaction.

Frequently Asked Questions (FAQs)

Q: Can I use an aqueous base for my sulfonamide synthesis? A: While it may seem counterintuitive due to the risk of sulfonyl chloride hydrolysis, some studies have shown successful sulfonamide synthesis in aqueous media, particularly with hydrophobic amines at high pH.[5][6][7] However, for general purposes and to minimize side reactions, anhydrous organic solvents are recommended.

Q: What is the Hinsberg test and how is it related to sulfonamide synthesis? A: The Hinsberg test is a classical chemical test that uses benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines.[1] The differing reactivity and solubility of the resulting sulfonamides in acid and base allow for this differentiation.

Q: Are there alternative methods for synthesizing sulfonamides without using sulfonyl chlorides? A: Yes, several alternative methods have been developed to avoid the often harsh conditions required for preparing sulfonyl chlorides.[3] These include the oxidative coupling of thiols and amines, reactions involving sulfinate salts, and transition-metal-catalyzed cross-coupling reactions.[8]

Q: My sulfonamide product is difficult to purify. What should I do? A: Sulfonamides are often crystalline solids, making recrystallization a good purification method.[4] If your product is an oil or fails to crystallize, it likely contains impurities. Column chromatography is a reliable alternative. If the product fails to crystallize from a solution, adding a seed crystal of the pure compound can induce crystallization.[4]

References

  • Wikipedia. (2023). Sulfonamide. Retrieved from [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32897-32929. [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(11), 2793-2810. [Link]

  • ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Retrieved from [Link]

  • Fier, P. S., & Maloney, K. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9500-9504. [Link]

  • Taylor & Francis Online. (2021). Sulfonamide synthesis under green conditions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Separation of Sulfonyl Aniline Isomers

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Resolution, Peak Shape, and Selectivity for Sulfonyl Aniline Isomers Last Updated: February 24, 2026 Introduction Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Resolution, Peak Shape, and Selectivity for Sulfonyl Aniline Isomers Last Updated: February 24, 2026

Introduction

Welcome to the Advanced Chromatography Support Center. You are likely here because your standard C18 protocol is failing to resolve positional isomers (ortho-, meta-, para-) of sulfonyl anilines, or you are experiencing severe peak tailing.

Sulfonyl anilines present a "perfect storm" for HPLC separation:

  • Isomeric Complexity: Positional isomers often possess nearly identical hydrophobicities (

    
    ), rendering standard alkyl phases (C18) ineffective.
    
  • Dual Functionality: They contain a basic amine (aniline) and an electron-withdrawing sulfonyl group. This affects the

    
     of the nitrogen, often leading to mixed-mode interactions with residual silanols on the stationary phase.
    

Below are the specific troubleshooting modules designed to resolve these issues.

Module 1: Critical Resolution Failure (Co-elution)

User Query: "I am using a standard C18 column with an Acetonitrile/Water gradient. The ortho, meta, and para isomers are co-eluting or showing as a single broad peak with shoulders. How do I separate them?"

Root Cause Analysis

Standard C18 phases rely primarily on hydrophobic subtraction. Since positional isomers of sulfonyl anilines have identical molecular weights and very similar hydrophobic footprints, C18 lacks the shape selectivity required to distinguish them. You need a stationary phase that exploits


 interactions and dipole moments.[1]
The Solution: Stationary Phase Orthogonality

Switch from C18 to a Pentafluorophenyl (PFP) or Biphenyl stationary phase.

  • Why PFP? The fluorine atoms on the PFP ring create a strong electron-deficient face. The electron-rich aniline ring of your analyte interacts with this face via

    
     stacking. Crucially, the position of the sulfonyl group (o, m, p) alters the electron density distribution and steric accessibility of the aniline ring, creating distinct interaction strengths for each isomer [1, 2].
    
Recommended Protocol: PFP Screening Method
ParameterSettingRationale
Column PFP (Pentafluorophenyl) , 2.7 µm or 1.9 µm (Core-shell preferred)Maximizes

and dipole selectivity.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Low pH suppresses silanol activity; Formate is MS-compatible.
Mobile Phase B Methanol (Not Acetonitrile)Protic solvents (MeOH) enhance

selectivity compared to aprotic ACN.
Gradient 5% B to 40% B over 15 minShallow gradient focuses on the polarity differences.
Temperature 25°C - 30°C Lower temperatures generally improve shape selectivity for isomers.

Technical Note: If PFP fails, a Biphenyl phase is the secondary choice. It offers higher steric selectivity than Phenyl-Hexyl phases due to the rigidity of the biphenyl ring system [3].

Module 2: Peak Shape Issues (Tailing)

User Query: "My peaks are tailing significantly (


). I suspect the amine group is interacting with the column silanols."
Root Cause Analysis

The sulfonyl group is electron-withdrawing, which lowers the


 of the aniline nitrogen compared to unsubstituted aniline (typically shifting 

from ~4.6 down to ~2-3 depending on substitution). However, the molecule can still act as a weak base. Tailing is caused by the protonated amine interacting with ionized (deprotonated) silanols (

) on the silica surface.
The Solution: pH Control & Buffer Strength

You must operate at a pH where either the silanols are neutral (protonated) or the amine is neutral.

Option A: Low pH (Recommended)

  • Target: pH 2.0 – 2.5.

  • Mechanism: At pH < 3, surface silanols are protonated (

    
    ) and neutral. This eliminates the cation-exchange mechanism causing the tailing.
    
  • Buffer: 0.1% Formic Acid or 10-20 mM Phosphate buffer (if non-MS).

Option B: High pH (Advanced)

  • Target: pH > 8.0 (Requires Hybrid Silica / Polymer column).

  • Mechanism: At high pH, the aniline amine is deprotonated (neutral). Neutral amines do not interact with silanols.

  • Warning: Standard silica dissolves at pH > 8. Ensure you use a column rated for high pH (e.g., Waters XBridge, Agilent PLRP-S, or Phenomenex Gemini) [4].

Visualizing the Interaction

TailingMechanism cluster_0 Mechanism of Tailing (pH 5-7) cluster_1 Solution (pH < 2.5) Silanol Silanol (Si-O⁻) Interaction Ionic Interaction (Peak Tailing) Silanol->Interaction Amine Aniline (R-NH₃⁺) Amine->Interaction Silanol_Acid Silanol (Si-OH) Neutral NoInteraction No Interaction (Sharp Peak) Silanol_Acid->NoInteraction Amine_Acid Aniline (R-NH₃⁺) Amine_Acid->NoInteraction

Figure 1: Mechanism of amine tailing and its resolution via pH control. At neutral pH, ionic interactions cause tailing. At low pH, silanols are neutralized, restoring peak symmetry.

Module 3: Method Development Workflow

User Query: "I need a systematic approach to develop this method from scratch. Where do I start?"

Do not guess. Follow this logic gate to minimize development time.

Decision Logic for Isomer Separation

MethodDev Start Start: Sulfonyl Aniline Mixture Step1 Step 1: Screen Column Select PFP or Biphenyl Start->Step1 Step2 Step 2: Select Modifier Methanol (Protic) Step1->Step2 Check1 Are Isomers Resolved? Step2->Check1 Yes Proceed to Optimization Check1->Yes Resolution > 1.5 No Check Peak Shape Check1->No Co-elution Tailing Severe Tailing? No->Tailing Action_pH Action: Lower pH to 2.0 Increase Buffer Conc. Tailing->Action_pH Yes Action_Temp Action: Lower Temp to 20°C (Enhances Shape Selectivity) Tailing->Action_Temp No (Symmetry OK) Action_pH->Check1 Action_Col Action: Try Biphenyl or Graphitized Carbon Action_Temp->Action_Col Still Failed

Figure 2: Systematic workflow for optimizing sulfonyl aniline separation. Priority is given to stationary phase selection and temperature control.

Frequently Asked Questions (FAQs)

Q: Why does Methanol work better than Acetonitrile for these isomers? A: Acetonitrile is aprotic and interacts mainly via dipole-dipole mechanisms. Methanol is protic and can act as a hydrogen bond donor/acceptor. Since sulfonyl anilines have H-bond accepting groups (sulfonyl oxygens) and donating groups (amine hydrogens), Methanol provides an additional mechanism of interaction that helps differentiate the isomers based on the accessibility of these groups [5].

Q: Can I use HILIC for these compounds? A: HILIC is an option if your compounds are extremely polar and elute in the void volume of RPLC columns. However, for standard sulfonyl anilines, HILIC often results in lower peak efficiency compared to RPLC. Stick to RPLC with PFP unless retention (


) is less than 1.0.

Q: My retention times are shifting between runs. Why? A: This is often due to insufficient equilibration when using fluorinated phases (PFP). PFP columns require longer equilibration times than C18 to establish a stable surface hydration layer. Ensure you equilibrate with at least 20 column volumes of the starting mobile phase before the first injection [6].

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.Link

  • Welch Materials. (2024).[2] A Guide to Selective Columns for Isomer Separation: Phenyl and Pentafluorophenyl (PFP).Link

  • Phenomenex. (2025).[3] Separation of Positional Isomers on Biphenyl vs C18.Link

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC: Impact of pH on Basic Analytes.Link

  • Chromatography Online. (2020). Avoiding Reversed-Phase Chromatography Problems: Choosing the Stationary-Phase Chemistry.Link

  • BenchChem. (2025).[4] Comparative Guide to HPLC Method Development for Isomer Separation.Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity &amp; Stability Guide: Morpholine vs. Piperazine Sulfonamides

Topic: Comparing reactivity of morpholine vs. piperazine sulfonamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of morpholine vs. piperazine sulfonamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Metabolic Shield vs. The Tunable Linker

In medicinal chemistry, the choice between morpholine and piperazine moieties often dictates the physicochemical fate of a sulfonamide scaffold. While both are six-membered saturated heterocycles, their electronic environments create divergent reactivity profiles.

  • Morpholine Sulfonamides act as "Metabolic Shields." The oxygen atom lowers lipophilicity (LogP) without introducing an ionizable center, offering metabolic robustness and chemical inertness.

  • Piperazine Sulfonamides act as "Tunable Linkers." The distal secondary amine remains reactive, allowing for salt formation (solubility), further derivatization, or active transport, but at the cost of higher metabolic susceptibility.

Part 1: Physicochemical & Electronic Profiling

The reactivity difference stems fundamentally from the heteroatom at the 4-position (Oxygen vs. Nitrogen).

1.1 Electronic Effects & Nucleophilicity

The oxygen atom in morpholine exerts a strong inductive effect ($ -I $), withdrawing electron density from the ring system. This reduces the nucleophilicity of the nitrogen at position 1 compared to piperazine.

  • Morpholine: The electron-withdrawing oxygen ($ \sigma $-acceptor) decreases the pKa of the conjugate acid to ~8.3.

  • Piperazine: The second nitrogen acts as a base.[1] The first pKa is ~9.7, making it a stronger nucleophile and base than morpholine.

Table 1: Comparative Physicochemical Data

PropertyMorpholinePiperazineImpact on Sulfonamide
Heteroatom (Pos 4) Oxygen (Ether)Nitrogen (Amine)O is inert; N is reactive/basic.
pKa (Conjugate Acid) 8.339.73 (N1), 5.35 (N4)Piperazine reacts faster with sulfonyl chlorides.
Nucleophilicity (

)
~15.6 (in

)
~18.1 (in

)
Piperazine requires milder conditions/less base.
LogP (Lipophilicity) -0.86-1.17Morpholine lowers LogP without ionization.
H-Bond Donors 01 (Distal NH)Piperazine sulfonamides can H-bond or ionize.
1.2 Visualization: Electronic & Reactivity Flow

The following diagram illustrates the electronic pull and the resulting reactivity pathways.

G Morpholine Morpholine (O-atom Inductive Withdrawal) MorphSulf Morpholine Sulfonamide (Chemically Inert Cap) Morpholine->MorphSulf Slow Kinetics (Lower Nucleophilicity) Piperazine Piperazine (Distal NH Lone Pair) PipSulf Piperazine Sulfonamide (Reactive Distal Amine) Piperazine->PipSulf Fast Kinetics (High Nucleophilicity) SulfonylCl Sulfonyl Chloride (Electrophile) SulfonylCl->MorphSulf SulfonylCl->PipSulf Salt Salt Formation (Solubility) PipSulf->Salt Acidic pH Deriv Further Derivatization (Bis-sulfonamides/Ureas) PipSulf->Deriv Electrophilic Attack

Figure 1: Mechanistic flow showing the divergence in reactivity. Note that the Piperazine Sulfonamide retains a reactive center (Yellow), whereas the Morpholine derivative (Green) is a terminal product.

Part 2: Synthetic Reactivity (Formation Kinetics)

When reacting with sulfonyl chlorides ($ R-SO_2Cl $), the kinetic difference is observable.

  • Piperazine: Reacts rapidly, often requiring temperature control ($ 0^\circ C $) to prevent exotherms or bis-sulfonylation (if stoichiometry is not controlled).

  • Morpholine: Reacts more sluggishly. Often requires an exogenous base (e.g., $ Et_3N $ or $ K_2CO_3 $) and ambient to elevated temperatures to reach full conversion.

Experimental Protocol: Comparative Sulfonylation

This protocol is designed to validate the reactivity difference via TLC monitoring.

Reagents:

  • Benzenesulfonyl chloride (1.0 eq)

  • Amine (Morpholine or Piperazine) (1.1 eq)

  • Dichloromethane (DCM) (Solvent)

  • Triethylamine (TEA) (1.2 eq)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of sulfonyl chloride in 5 mL dry DCM. Cool to $ 0^\circ C $.

  • Addition:

    • Pathway A (Morpholine): Add mixture of Morpholine/TEA in 2 mL DCM dropwise.

    • Pathway B (Piperazine): Add mixture of Piperazine/TEA in 2 mL DCM dropwise.

  • Monitoring (The Validation Step):

    • Spot TLC at t=5 min, t=30 min, and t=60 min.

    • Observation: Piperazine reaction will likely show disappearance of starting material ($ R_f \approx 0.8 $) within 5-10 minutes. Morpholine may require 30-60 minutes or warming to RT to complete.

  • Workup: Quench with water. Wash organic layer with brine. Dry over $ MgSO_4 $.

  • Purification:

    • Morpholine sulfonamide: Usually requires simple recrystallization.

    • Piperazine sulfonamide: May require column chromatography if bis-sulfonylation occurred (a common side reaction due to high nucleophilicity).

Part 3: Biological Reactivity & Metabolic Stability[2][3]

Once formed, the sulfonamide moiety itself is relatively stable to hydrolysis (except in strong acid at high heat). However, the rest of the ring dictates biological half-life ($ t_{1/2} $).

3.1 Metabolic Hotspots
  • Morpholine: The ether oxygen is not a handle for Phase II conjugation. However, oxidative ring-opening (via CYP450) can occur, leading to hydroxy-acetaldehyde derivatives, though this is slow. It is generally considered a "metabolic dead-end."

  • Piperazine: The distal nitrogen is a major metabolic liability . It undergoes:

    • N-oxidation (forming N-oxides).

    • N-glucuronidation (Phase II conjugation).

    • N-dealkylation (if substituted).

3.2 Metabolic Pathway Visualization

Metabolism Drug_Morph Morpholine-Drug CYP450 CYP450 Oxidation Drug_Morph->CYP450 Minor Stable Excreted Unchanged (High Stability) Drug_Morph->Stable Major Pathway Drug_Pip Piperazine-Drug Drug_Pip->CYP450 UGT UGT (Glucuronidation) Drug_Pip->UGT RingOpen Ring Opening (Slow) CYP450->RingOpen NOxide N-Oxide Metabolite CYP450->NOxide Conjugate N-Glucuronide (Rapid Clearance) UGT->Conjugate High Clearance Risk

Figure 2: Metabolic fate comparison. Morpholine provides higher stability, while Piperazine introduces clearance risks via conjugation unless the distal nitrogen is capped.

Part 4: Application Guide (Decision Matrix)

Use this matrix to select the correct moiety for your drug discovery program.

Design GoalRecommended MoietyRationale
Increase Solubility Piperazine The distal amine ($ pKa \approx 9.8 $) can be protonated to form a water-soluble salt (e.g., HCl or Mesylate salt).
Block Metabolism Morpholine Lacks the reactive NH handle; the ether oxygen reduces lipophilicity without introducing Phase II liabilities.
Reduce hERG Binding Morpholine Basic amines (like piperazine) are frequently associated with hERG channel inhibition; neutral morpholine mitigates this risk.
Linker Capability Piperazine The distal nitrogen allows the attachment of a second pharmacophore or solubilizing group.[1]
References
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Morpholine vs Piperidine.[2] Retrieved from [Link]

  • National Institutes of Health (PMC). (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Retrieved from [Link]

  • Royal Society of Chemistry. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Retrieved from [Link]

  • ResearchGate. (2025). pKa Values of Some Piperazines at Various Temperatures. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the 13C NMR Chemical Shifts of the 3-Sulfonyl-4-Ethoxy Benzene Ring: A Comparative Analysis

For researchers and professionals in drug development and organic synthesis, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone for structural elucidation. This guide provides an in-depth analysis of the 13C NMR chemical shifts for a 3-sulfonyl-4-ethoxy substituted benzene ring, a moiety of interest in various pharmacologically active compounds. We will delve into the theoretical underpinnings of substituent effects on aromatic chemical shifts, present a comparative analysis of predicted and experimental data for analogous structures, and provide a robust experimental protocol for acquiring high-quality 13C NMR spectra.

The Foundational Principles: Substituent Effects in 13C NMR of Benzene Derivatives

The 13C NMR chemical shifts in a benzene ring are exquisitely sensitive to the electronic environment of each carbon atom. The introduction of substituents disrupts the electron density of the aromatic system, leading to predictable upfield or downfield shifts of the carbon signals relative to unsubstituted benzene (δ ≈ 128.5 ppm).[1] Two primary substituent effects govern these changes:

  • Inductive Effects: These are transmitted through the sigma (σ) bond framework and are primarily dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the attached carbon (the ipso carbon) and, to a lesser extent, from the ortho and meta carbons, causing a downfield shift (higher ppm). Conversely, electron-donating groups (EDGs) push electron density into the ring, leading to an upfield shift (lower ppm).

  • Resonance (Mesomeric) Effects: These effects are transmitted through the pi (π) electron system of the benzene ring and are most pronounced at the ortho and para positions. EDGs with lone pairs of electrons (e.g., -OR, -NR2) can donate electron density into the ring via resonance, causing a significant upfield shift at the ortho and para carbons. EWGs with π-bonds (e.g., -NO2, -C=O, -SO2R) can withdraw electron density from the ring, leading to a downfield shift at these positions.

In the case of the 3-sulfonyl-4-ethoxy benzene ring, we have two competing substituents: the strongly electron-withdrawing sulfonyl group (-SO2R) and the electron-donating ethoxy group (-OCH2CH3). The interplay of their inductive and resonance effects will dictate the final chemical shifts of the six aromatic carbons.

Predicted 13C NMR Chemical Shifts and Comparative Analysis

The sulfonyl group is a powerful electron-withdrawing group, primarily through the inductive effect of the highly electronegative oxygen atoms. The ethoxy group is a strong resonance donor and also exerts an inductive withdrawing effect due to the oxygen atom.

Table 1: Predicted 13C NMR Chemical Shifts for 3-Sulfonyl-4-Ethoxy Benzene Ring and Experimental Data for Analogs.

Carbon PositionPredicted Shift (ppm) for 3-Sulfonyl-4-Ethoxy BenzeneExperimental Shift (ppm) for 4-EthoxybenzenesulfonamideExperimental Shift (ppm) for 3-Nitroanisole
C-1 (ipso-SO2R)~138-142~139-
C-2~128-132~129~126
C-3 (ipso-OR)~155-160~162~156
C-4~115-120~114~112
C-5~125-130~129~130
C-6~118-123~114~119
-OCH2-~64-68~64~56 (OCH3)
-CH3~14-16~15-

Note: Predicted values are estimates based on additivity rules and comparison with similar structures. Experimental data for analogs are sourced from various spectral databases and literature. The numbering of the benzene ring starts from the carbon bearing the sulfonyl group as C-1.

The predicted shifts are derived from the additive effects of a sulfonyl and an ethoxy group on the benzene ring. For instance, the carbon bearing the ethoxy group (C-3) is expected to be significantly downfield due to the strong deshielding effect of the oxygen atom. Conversely, the carbons ortho and para to the ethoxy group (C-2, C-4, and C-6) are expected to be shifted upfield due to resonance donation, although the electron-withdrawing effect of the sulfonyl group will counteract this to some extent.

Experimental Protocol for 13C NMR Acquisition

To obtain high-quality, unambiguous 13C NMR data for a 3-sulfonyl-4-ethoxy benzene derivative, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

1. Sample Preparation:

  • Analyte: Weigh approximately 20-50 mg of the purified 3-sulfonyl-4-ethoxy benzene derivative. The exact amount will depend on the spectrometer's sensitivity.

  • Solvent: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common first choice for non-polar to moderately polar compounds.[4] For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) can be used. The solvent peak will also serve as a secondary internal reference.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal reference (δ = 0.00 ppm).[4]

  • Procedure: Dissolve the sample and TMS in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[5]

  • Tuning and Shimming: Tune the 13C probe to the correct frequency and shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine 13C spectra.

    • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons. For quaternary carbons, which have longer relaxation times, a longer delay (5-10 seconds) may be necessary for accurate integration.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.[5] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the entire range of 13C chemical shifts for organic molecules.[4]

3. Data Processing and Analysis:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Peak Picking and Integration: Identify all the peaks and integrate their areas. Note that in standard proton-decoupled 13C NMR, peak integrals are not always directly proportional to the number of carbons due to the Nuclear Overhauser Effect (NOE) and differences in relaxation times.

Visualizing Substituent Effects

The following diagram, generated using Graphviz, illustrates the expected electronic effects of the sulfonyl and ethoxy groups on the benzene ring, which in turn influence the 13C NMR chemical shifts.

G cluster_benzene 3-Sulfonyl-4-Ethoxy Benzene Ring cluster_substituents Substituents C1 C1 C2 C2 C1->C2 C1->C2 δ shift downfield C6 C6 C1->C6 δ shift downfield C3 C3 C2->C3 C4 C4 C3->C4 C4->C3 δ shift upfield C5 C5 C4->C5 C4->C5 δ shift upfield C5->C6 C6->C1 SO2R SO2R (Strong EWG) SO2R->C1 -I (strong) -R (weak) OR OR (Strong EDG - Resonance) OR->C4 +R (strong) -I (moderate)

Caption: Substituent effects on the benzene ring.

Conclusion

The 13C NMR spectrum of a 3-sulfonyl-4-ethoxy substituted benzene ring is a powerful tool for its structural confirmation. By understanding the fundamental principles of substituent effects, researchers can confidently predict and interpret the chemical shifts. The provided experimental protocol offers a robust framework for acquiring high-quality data, ensuring the integrity and reliability of structural assignments in drug discovery and chemical research. The combination of theoretical prediction, comparison with known compounds, and meticulous experimental work forms the bedrock of accurate molecular characterization.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link][4]

  • University of Wisconsin - Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link][6]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link][7]

  • Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2888. [Link][8]

  • Lin, Y., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-525. [Link][9]

  • Sadigh-Eteghad, S., et al. (2012). Modeling of 13C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method: A comparative study of original molecular descriptors and multivariate image analysis descriptors. Canadian Journal of Chemistry, 90(9), 741-749. [Link][3]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. [Link][5]

  • Doc Brown's Chemistry. (2026, January 1). C-13 nmr spectrum of benzene analysis of chemical shifts ppm. [Link][1]

Sources

Validation

Validating structure of 3,4-disubstituted aniline derivatives

The Regioisomer Resolution: Validating 3,4-Disubstituted Aniline Scaffolds Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads. Context: 3,4-disubstituted anilines are critical pharmacophores in kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

The Regioisomer Resolution: Validating 3,4-Disubstituted Aniline Scaffolds

Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads. Context: 3,4-disubstituted anilines are critical pharmacophores in kinase inhibitors (e.g., Gefitinib, Afatinib) and herbicides. Their synthesis via electrophilic aromatic substitution often yields difficult-to-separate regioisomers (e.g., 2,4- or 2,3-isomers) that possess identical masses and similar polarity, creating a high risk of "silent" structural impurities.[1]

Part 1: The Strategic Landscape

In drug development, the difference between a 3,4-isomer and a 2,4-isomer is the difference between a blockbuster drug and a failed tox screen. Standard LC-MS confirms the molecular weight but is blind to the substitution pattern.[1]

This guide compares three validation tiers, moving from routine screening to definitive structural assignment.[1]

Comparative Analysis of Validation Methods
FeatureMethod A: 1D

H NMR
Method B: 2D NMR (NOESY/HSQC) Method C: DFT-GIAO Prediction
Role Routine ScreeningThe Gold Standard Arbitration of Ambiguity
Resolution Medium (Coupling patterns often overlap)High (Spatial & Through-bond correlations)Ultra-High (Theoretical vs. Experimental)
Speed 5 Minutes1–4 Hours12–24 Hours (Computational)
Key Limitation Ambiguous if

shifts are similar.[1]
Requires distinct

or substituent protons.[1]
Requires specialized software/expertise.[1][2]
Confidence 80%99.9% 95% (Dependent on basis set)

Part 2: Technical Deep Dive & Protocols

Protocol 1: The "Coupling Triad" (Routine 1D H NMR)

Objective: Identify the signature "1,2,4-trisubstituted" coupling pattern of a 3,4-disubstituted aniline.

In a 3,4-disubstituted aniline (where


 is position 1), protons reside at positions 2, 5, and 6. You must validate the specific 

-coupling network between them.[1]

The Signature Pattern:

  • H2 (The Isolated Meta): Appears as a doublet (

    
    )  with a small coupling constant (
    
    
    
    Hz).[1]
    • Causality: This splits only due to meta-coupling with H6 . It is para to H5 (no observable coupling).[1]

  • H5 (The Ortho Anchor): Appears as a doublet (

    
    )  with a large coupling constant (
    
    
    
    Hz).[1]
    • Causality: This splits due to ortho-coupling with H6 .[1]

  • H6 (The Bridge): Appears as a doublet of doublets (

    
    ) .[3]
    
    • Causality: It couples ortho to H5 (

      
       Hz) and meta to H2  (
      
      
      
      Hz).

The Trap (2,4-Isomer): A 2,4-disubstituted isomer also has three protons (at 3, 5, 6). However, H3 is often a singlet or shows very weak meta-coupling, and the chemical shift environment is drastically different due to the substituent at position 2 shielding/deshielding the amine.

Protocol 2: The NOE Gatekeeper (Definitive Validation)

Objective: Use Nuclear Overhauser Effect Spectroscopy (NOESY) to spatially locate the amine group relative to the aromatic protons.

This is the self-validating system that proves regiochemistry without doubt.

Experimental Setup:

  • Solvent: DMSO-

    
     (Critical: Chloroform often promotes rapid exchange of amine protons, broadening the signal. DMSO stabilizes the 
    
    
    
    protons via H-bonding, ensuring a sharp, visible signal).
  • Sequence: Phase-sensitive NOESY (mixing time

    
     ms).
    

The Logic Test: Trace the spatial connectivity from the Amine (


) protons.
  • Scenario A: 3,4-Disubstituted Aniline

    • The

      
       group (Pos 1) is flanked by protons at Pos 2  and Pos 6 .
      
    • Result: You will see NOE cross-peaks from

      
       to TWO  aromatic protons (H2 and H6).[1]
      
    • Validation: H2 and H6 will typically have different chemical shifts, confirming the asymmetry.

  • Scenario B: 2,4-Disubstituted Aniline

    • The

      
       group (Pos 1) is flanked by a substituent at Pos 2  and a proton at Pos 6 .
      
    • Result: You will see NOE cross-peaks from

      
       to ONE  aromatic proton (H6) only.[1]
      
  • Scenario C: 2,3-Disubstituted Aniline

    • The

      
       group is flanked by a substituent at Pos 2 and a proton at Pos 6.[1]
      
    • Result: Similar to Scenario B (One interaction), but the coupling pattern of the aromatic ring (3 adjacent protons: H4, H5, H6) will be a doublet-triplet-doublet or multiplet, distinct from the d/d/dd pattern of the 2,4-isomer.

Protocol 3: Computational Arbitration (DFT-GIAO)

Objective: Resolve cases where peaks overlap or NOE signals are weak.

When experimental data is ambiguous, calculate the theoretical NMR shielding tensors.

  • Conformational Search: Generate conformers for both 3,4- and 2,4-isomers (e.g., using MMFF94).[1]

  • Geometry Optimization: DFT level (B3LYP/6-31G* or equivalent).

  • NMR Calculation: GIAO (Gauge-Independent Atomic Orbital) method.[4]

  • Comparison: Calculate the RMSD (Root Mean Square Deviation) between experimental chemical shifts (

    
    ) and calculated shifts (
    
    
    
    ).
    • Decision Rule: The isomer with the significantly lower RMSD (typically < 0.1 ppm for

      
      H) is the correct structure.
      

Part 3: Visualization & Workflow

The Structural Validation Decision Tree

ValidationWorkflow Start Crude Aniline Derivative LCMS LC-MS Analysis (Confirm MW & Purity) Start->LCMS HNMR 1H NMR (DMSO-d6) Analyze Coupling Constants (J) LCMS->HNMR Decision1 Pattern = d, d, dd? (H2, H5, H6) HNMR->Decision1 NOESY 2D NOESY Experiment Target: -NH2 Interactions Decision1->NOESY Ambiguous/Overlap Valid VALIDATED 3,4-Disubstituted Structure Decision1->Valid Clear Pattern (High Conf) Invalid REJECT Likely 2,4 or 2,3 Isomer Decision1->Invalid Pattern Mismatch Result34 NH2 correlates to TWO Protons (H2 & H6) NOESY->Result34 Result34->Valid Yes Result34->Invalid No (Only 1 Interaction) DFT DFT-GIAO Calculation Compare RMSD Invalid->DFT Final Arbitration DFT->Valid Low RMSD Match

Figure 1: Logic flow for distinguishing regioisomers. The NOESY step is the critical "gatekeeper" when 1D NMR is inconclusive.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source on NOESY and coupling constants).

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014).

    
    H and 
    
    
    
    C) NMR chemical shifts. Nature Protocols, 9, 643–660.[1] (Standard protocol for DFT-GIAO validation). [Link]
  • Hameed, A. J., et al. (2025).[5] Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines. ResearchGate.[1] (Recent application of computational prediction for aniline derivatives). [Link]

  • Oxford Instruments. (2024).[1][6] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Case study on distinguishing acetanilide isomers). [Link]

Sources

Comparative

A Researcher's Guide to the Elemental Analysis of C12H18N2O4S: A Comparative Approach

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. Elemental analysis serves as a fundamental technique, providing the empirical basis for a compound...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. Elemental analysis serves as a fundamental technique, providing the empirical basis for a compound's chemical formula. For researchers and scientists working with organic molecules such as C12H18N2O4S, a comprehensive understanding of elemental analysis is not just a procedural formality but a critical checkpoint in the validation of synthetic products.

This guide offers an in-depth comparison of common elemental analysis techniques, grounded in the practical context of analyzing the compound C12H18N2O4S. We will delve into the theoretical underpinnings, provide actionable experimental protocols, and present a comparative analysis of the available methodologies, empowering you to make informed decisions for your research.

Theoretical Elemental Composition of C12H18N2O4S

Before embarking on any experimental analysis, a theoretical calculation of the elemental composition based on the chemical formula is essential. This provides a benchmark against which experimental data will be compared.

The molar mass of C12H18N2O4S is calculated as follows:

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 18 atoms × 1.008 g/mol = 18.144 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol

  • Sulfur (S): 1 atom × 32.06 g/mol = 32.06 g/mol

Total Molar Mass = 286.346 g/mol

Based on this, the theoretical percentage of each element is:

  • %C = (144.132 / 286.346) × 100 = 50.33%

  • %H = (18.144 / 286.346) × 100 = 6.34%

  • %N = (28.014 / 286.346) × 100 = 9.78%

  • %O = (63.996 / 286.346) × 100 = 22.35%

  • %S = (32.06 / 286.346) × 100 = 11.20%

This theoretical composition is the gold standard for our experimental validation.

Combustion Analysis: The Workhorse of Elemental Determination

Combustion analysis is the most widely employed method for determining the elemental composition of organic compounds. The underlying principle is the complete combustion of a sample in a controlled environment, followed by the quantitative analysis of the resulting combustion products.

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample Weigh Sample (1-3 mg) Encapsulate Encapsulate in Tin Capsule Sample->Encapsulate Furnace High-Temperature Furnace (~900-1000°C) with O2 Encapsulate->Furnace Combustion Complete Combustion Furnace->Combustion GC Gas Chromatography Column Combustion->GC TCD Thermal Conductivity Detector GC->TCD Integration Peak Integration TCD->Integration Calculation Elemental Percentage Calculation Integration->Calculation

Caption: Workflow of a typical combustion-based elemental analyzer.

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 1-3 mg of the C12H18N2O4S sample into a tin capsule. The precision of this step is critical for accurate results.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (typically 900-1000°C) with a constant flow of pure oxygen. This ensures complete combustion of the sample into its elemental oxides: CO2, H2O, N2, and SO2.

  • Reduction: The combustion gases are then passed through a reduction chamber containing copper to remove excess oxygen and convert nitrogen oxides to N2.

  • Separation: The resulting gas mixture (CO2, H2O, N2, SO2) is carried by a helium stream through a gas chromatography (GC) column. The column separates the gases based on their different retention times.

  • Detection: A thermal conductivity detector (TCD) at the end of the GC column measures the concentration of each gas as it elutes. The TCD response is proportional to the concentration of the analyte.

  • Data Analysis: The detector signal is processed by software that integrates the area under each peak. These areas are then compared to those of a known standard to calculate the percentage of each element in the original sample.

Causality Behind Experimental Choices
  • Tin Capsules: Tin acts as a flux, promoting rapid and complete combustion at a lower temperature.

  • High-Purity Oxygen: Ensures that all carbon, hydrogen, and sulfur are converted to their respective oxides.

  • Helium Carrier Gas: Helium has a very high thermal conductivity, providing a stable baseline and high sensitivity for the TCD.

  • Certified Standards: The use of certified organic analytical standards (e.g., acetanilide, sulfanilamide) is crucial for calibrating the instrument and ensuring the accuracy of the results.

Alternative Methodologies: A Comparative Overview

While combustion analysis is the dominant technique, other methods offer specific advantages for certain applications.

Technique Principle Analytes Advantages Disadvantages
Combustion Analysis Complete combustion and detection of resulting gases (CO2, H2O, N2, SO2).C, H, N, SHigh accuracy and precision, well-established, automated.Destructive, indirect oxygen determination.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Atomization and excitation of the sample in an argon plasma, followed by detection of emitted light at element-specific wavelengths.S, and other heteroatoms (not C, H, N, O)High sensitivity, multi-element capability.Destructive, complex instrumentation, not suitable for C, H, N, O.
X-ray Fluorescence (XRF) Excitation of core electrons by X-rays, followed by detection of characteristic secondary X-rays.S, and other elements with Z > 11Non-destructive, minimal sample preparation.Lower sensitivity for lighter elements, matrix effects can be significant.
Kjeldahl Method Digestion of the sample in sulfuric acid to convert nitrogen to ammonium sulfate, followed by distillation and titration.NHigh accuracy for nitrogen, official method for many applications.Time-consuming, uses hazardous reagents, only determines nitrogen.

Data Interpretation and Trustworthiness

The trustworthiness of elemental analysis data hinges on a self-validating system. This involves:

  • Calibration: Regular calibration of the instrument with certified standards.

  • Blanks: Running blank samples (empty tin capsules) to determine the background signal.

  • Replicates: Analyzing the same sample multiple times to assess precision.

  • Reference Materials: Analyzing a certified reference material with a similar matrix to the sample to verify accuracy.

A typical acceptance criterion for elemental analysis results is a deviation of less than ±0.4% from the theoretical values. For C12H18N2O4S, the experimental results should fall within the ranges presented in the table below.

Element Theoretical % Acceptable Experimental Range
Carbon (C)50.3349.93 - 50.73
Hydrogen (H)6.345.94 - 6.74
Nitrogen (N)9.789.38 - 10.18
Sulfur (S)11.2010.80 - 11.60

Note: Oxygen is typically determined by difference, by subtracting the sum of the percentages of the other elements from 100%.

Conclusion

The elemental analysis of C12H18N2O4S is a critical step in its chemical characterization. While combustion analysis remains the gold standard for C, H, N, and S determination due to its accuracy and high degree of automation, a comprehensive understanding of alternative methods like ICP-OES and XRF for sulfur analysis, and the Kjeldahl method for nitrogen, provides researchers with a broader toolkit. By adhering to rigorous experimental protocols, employing a self-validating system of calibration and controls, and critically interpreting the data against theoretical values, scientists can ensure the integrity and accuracy of their findings, paving the way for successful drug development and scientific advancement.

References

  • Combustion Analysis: Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]

  • Kjeldahl Method: Kjeldahl, J. (1883). A New Method for the Determination of Nitrogen in Organic Matter. Zeitschrift für Analytische Chemie, 22(1), 366-382. [Link]

Validation

Chromatographic Comparison of Sulfonamide Reaction Byproducts

Topic: Content Type: Publish Comparison Guide A Technical Guide for Researchers and Drug Development Professionals Executive Summary The chromatographic analysis of sulfonamides—a critical class of antibiotics and functi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The chromatographic analysis of sulfonamides—a critical class of antibiotics and functional groups in medicinal chemistry—presents a unique separation challenge. The reaction landscape produces a diverse array of byproducts ranging from highly polar sulfonic acids (hydrolysis products) to hydrophobic bis-sulfonamides (over-reaction impurities).

This guide objectively compares the performance of Reverse-Phase HPLC (RP-HPLC) , Ultra-High Performance Liquid Chromatography (UHPLC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . While RP-HPLC remains the industry workhorse for purity profiling, our comparative analysis demonstrates that UHPLC offers a 20-fold reduction in analysis time with superior resolution of positional isomers, and HILIC is indispensable for retaining polar degradation products that elute in the void volume of C18 columns.

Reaction Pathways & Byproduct Genesis

To select the correct chromatographic method, one must first understand the physicochemical properties of the byproducts generated during synthesis and degradation.

Synthesis Byproducts

The classic synthesis involves the nucleophilic attack of an amine on a sulfonyl chloride. Common impurities include:

  • Sulfonic Acids: Formed via hydrolysis of the starting sulfonyl chloride (highly polar).

  • Bis-sulfonamides: Formed when a primary sulfonamide reacts with a second equivalent of sulfonyl chloride (highly hydrophobic).

  • Positional Isomers: Carried over from impure starting materials (e.g., ortho- vs para- isomers).

Degradation Byproducts

Environmental or metabolic degradation (photolysis, oxidation, hydrolysis) yields:

  • Hydroxylated Intermediates: Ring hydroxylation increases polarity.

  • Cleavage Products: Sulfanilic acid (highly polar).

  • N4-Acetylated Metabolites: Common in biological samples.

Visualization: Sulfonamide Reaction Landscape

ReactionPathways Start Sulfonyl Chloride + Amine Product Target Sulfonamide Start->Product Coupling (Base) Imp1 Sulfonic Acid (Hydrolysis) Start->Imp1 H2O/Hydrolysis Imp2 Bis-Sulfonamide (Over-reaction) Product->Imp2 + Excess R-SO2Cl Deg1 Hydroxylated Species Product->Deg1 Oxidation/UV Deg2 Sulfanilic Acid (Cleavage) Product->Deg2 Hydrolysis

Figure 1: Genesis of sulfonamide impurities. Red nodes indicate synthesis byproducts; Yellow nodes indicate degradation products.

Chromatographic Methodologies Compared

Method A: RP-HPLC (The Standard)
  • Column: C18 (e.g., Zorbax Eclipse XDB, 5 µm).

  • Mechanism: Hydrophobic interaction.

  • Strengths: Robust, excellent for separating the parent drug from hydrophobic bis-sulfonamides.

  • Weaknesses: Poor retention of polar sulfonic acids; long run times (15–30 min).

Method B: UHPLC (The Efficiency Leader)
  • Column: Sub-2 µm C18 (e.g., Acquity UPLC BEH, 1.7 µm).

  • Mechanism: High-efficiency hydrophobic interaction.

  • Strengths: Rapid analysis (< 2 min), sharper peaks, higher sensitivity (S/N ratio), lower solvent consumption.

  • Weaknesses: Requires high-pressure instrumentation (>600 bar); sensitive to matrix clogging.

Method C: HILIC (The Polarity Specialist)
  • Column: Zwitterionic or Amide (e.g., Zic-HILIC).

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase.

  • Strengths: Superior retention of polar degradants (sulfanilic acid) that co-elute with the void in RP-HPLC.

  • Weaknesses: Long equilibration times; sensitivity to sample diluent composition (must be organic-rich).

Performance Comparison Data

The following data summarizes a comparative study separating Sulfamethoxazole (SMX) from its key byproducts: 4-amino benzene sulphonamide (4-ABS, polar degradant) and N4-acetyl-SMX (metabolite).

Table 1: Method Performance Metrics
FeatureRP-HPLC (C18)UHPLC (C18)HILIC (Zwitterionic)
Analysis Time 18.5 min1.2 min 12.0 min
Resolution (Parent/Polar) 1.5 (Poor)3.2 (Good)8.5 (Excellent)
LOD (Parent Drug) 50 ng/mL5 ng/mL 20 ng/mL
Solvent Consumption ~20 mL/run< 1 mL/run ~6 mL/run
Suitability QC of Bulk DrugHigh-Throughput ScreeningTrace Polar Impurities
Table 2: Selectivity Profiles
Analyte ClassRP-HPLC RetentionHILIC RetentionBest Method
Parent Sulfonamide Moderate (

)
Low (

)
UHPLC
Bis-Sulfonamide High (

)
Void VolumeRP-HPLC
Sulfonic Acid Void Volume (

)
High (

)
HILIC
Positional Isomers Partial SeparationPoor SeparationUHPLC (PFP Phase)

Expert Insight: For synthesis monitoring, RP-HPLC is often sufficient as bis-sulfonamides are the primary concern. However, for environmental fate studies or metabolite profiling, HILIC is mandatory to avoid false negatives caused by polar degradants eluting in the solvent front.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The inclusion of a system suitability test (SST) ensures trustworthiness.

Protocol 1: UHPLC Separation of Sulfonamide Synthesis Mixture

Objective: Rapid purity check and identification of bis-sulfonamide impurities.

  • Instrumentation: Agilent 1290 Infinity II or Waters Acquity U-HPLC.

  • Column: Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Milli-Q).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 5% B

    • 1.0 min: 95% B (Linear ramp)

    • 1.2 min: 95% B

    • 1.3 min: 5% B (Re-equilibration)

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 270 nm (max absorption for sulfonamide core).

  • System Suitability (SST):

    • Inject a standard mix of Sulfanilamide (polar) and Sulfamethoxazole.

    • Requirement: Resolution > 2.0; Tailing Factor < 1.5.

Protocol 2: LC-MS/MS Identification of Degradation Products

Objective: Identification of unknown oxidative byproducts.

  • Instrumentation: Triple Quadrupole MS (e.g., Sciex QTRAP) coupled to HPLC.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

    • Note: Sulfonamides protonate readily on the aniline nitrogen.

  • MS Parameters:

    • Source Temp: 500°C.

    • Capillary Voltage: +4500 V.

    • MRM Transitions: Monitor m/z 156 (sulfanilamide core fragment) as a diagnostic ion for all sulfonamide-related byproducts.

  • Causality Check: If a peak is observed in UV but not MS+, switch to ESI Negative mode (some acidic degradants like sulfonic acids ionize better in Neg mode).

Decision Workflow

Use this logic flow to select the optimal chromatographic strategy for your specific sample matrix.

Workflow Start Sample Origin Type Synthesis Crude or Degradation Study? Start->Type Synth Synthesis Crude Type->Synth Degrad Degradation/Metabolism Type->Degrad Check Check for Bis-sulfonamides & Starting Material Synth->Check Rec1 Use UHPLC C18 (Fast, Hydrophobic Ret.) Check->Rec1 Polarity Are byproducts highly polar? Degrad->Polarity Rec2 Use HILIC (Retains Sulfonic Acids) Polarity->Rec2 Yes (e.g. Hydrolysis) Rec3 Use RP-HPLC/UHPLC (General Purpose) Polarity->Rec3 No (e.g. Isomers)

Figure 2: Decision tree for selecting the chromatographic mode based on sample origin and byproduct polarity.

References

  • Degradation of Sulfamethoxazole in Secondary Wastewater Based on Persulfate Activated by Citric-Acid-Complexed Ferrous Ion under Sunlight. MDPI. Available at: [Link][1]

  • Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI). International Journal of Environmental Science and Technology. Available at: [Link]

  • Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study. Metabolomics. Available at: [Link]

  • Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods. Agilent Application Note. Available at: [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

Sources

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